2-Bromo-6-nitroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJTYNNFNUQDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707441 | |
| Record name | 2-Bromo-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378259-42-7 | |
| Record name | 2-Bromo-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Properties, Synthesis, and Reactivity
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, the quinoline scaffold stands out as a "privileged structure," consistently appearing in a wide array of pharmacologically active agents.[1] This guide focuses on a key derivative, 2-Bromo-6-nitroquinoline , a versatile bifunctional building block. The strategic placement of a reactive bromine atom at the C2 position and a strongly electron-withdrawing nitro group at the C6 position imbues this molecule with a unique reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the chemical properties, spectral characteristics, synthesis, and core reactivity of this compound, with a focus on its application in creating diverse chemical libraries for screening and development. The protocols and insights herein are grounded in established chemical principles to ensure both scientific integrity and practical utility.
Core Chemical and Physical Properties
The foundational properties of this compound are essential for its handling, reaction setup, and purification. These characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1378259-42-7 | [2][3][4][5] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 253.05 g/mol | [3] |
| Appearance | Expected to be a solid, likely pale yellow or beige, typical for nitroaromatic compounds. | [6] |
| Melting Point | Not explicitly reported in searches, but related compounds like 6-nitroquinoline melt at 151-153 °C. The presence of the heavy bromine atom would likely increase the melting point. | [6] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO); sparingly soluble in alcohols; and insoluble in water. | General chemical principles |
Spectral Data Analysis: An Interpretive Guide
While raw spectra for this specific compound are not publicly available, a robust prediction of its spectral characteristics can be made based on the known properties of the quinoline scaffold and the electronic effects of its substituents. This interpretive guide is crucial for reaction monitoring (TLC, LC-MS) and final product characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C5, positioned between the two rings, and the proton at C7 will likely appear as doublets. The proton at C8 will be a doublet of doublets. The protons on the pyridine ring (C3, C4) will exhibit characteristic coupling. The powerful electron-withdrawing effect of the nitro group will deshield adjacent protons, shifting them downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine signals for the nine unique carbons. Carbons bearing the bromine (C2) and nitro (C6) groups will be significantly influenced. The C2 carbon will be shifted downfield due to the electronegativity of the attached bromine. Quaternary carbons (C6, C8a, C4a) often show lower intensity signals.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C/C=N stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will provide the most definitive evidence of the compound's identity. A key feature will be the molecular ion peak (M⁺) and an accompanying M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Synthesis of this compound
The synthesis of this compound can be logically approached via two primary retrosynthetic pathways: the bromination of 6-nitroquinoline or the nitration of 2-bromoquinoline. The latter is often preferred as electrophilic aromatic substitution (nitration) on a pre-halogenated ring can offer predictable regioselectivity. The following protocol is adapted from established methods for the nitration of bromoquinolines.[8][9]
Workflow: Synthesis via Nitration of 2-Bromoquinoline
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Nitration of 2-Bromoquinoline
Causality: This procedure utilizes a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired side products.[9]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material). Cool the solution to -5 °C in a salt-ice bath.
-
Nitrating Mixture : In a separate flask, carefully add concentrated nitric acid (1.5 mL per gram of starting material) to an equal volume of concentrated sulfuric acid. Cool this mixture to -5 °C.
-
Reaction : While vigorously stirring the 2-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour. Critically, ensure the internal temperature of the reaction does not exceed 0 °C.
-
Monitoring : After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the product.
-
Work-up : Allow the ice to melt, then basify the aqueous solution by slowly adding a saturated sodium carbonate solution until the pH is neutral to slightly basic. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity: A Hub for Molecular Diversity
The true value of this compound lies in its predictable and versatile reactivity, which allows for the strategic introduction of diverse functional groups. The C2-bromine is the primary handle for transformation, with its reactivity significantly enhanced by the electron-deficient nature of the quinoline ring system.
Nucleophilic Aromatic Substitution (SₙAr)
Mechanistic Insight: The SₙAr reaction is a cornerstone of this molecule's utility. The quinoline nitrogen and the C6-nitro group act as powerful electron-withdrawing groups, polarizing the ring and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C2 position.[10][11][12] This stabilization lowers the activation energy for the reaction, allowing the displacement of the bromide leaving group to proceed under relatively mild conditions.[11]
Protocol: General Procedure for SₙAr with an Amine
-
Setup : To a reaction vial, add this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq).
-
Solvent : Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reaction : Heat the mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond of this compound is an excellent substrate for these transformations.
The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[14][15]
-
Setup : In a flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[16]
-
Solvent : Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing : Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to reflux (80-110 °C) with stirring for 2-16 hours, monitoring by TLC.
-
Work-up : After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification : Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, a critical transformation for generating rigid scaffolds and precursors for further cyclization reactions.[17][18]
Caption: Simplified catalytic cycles in Sonogashira coupling.[19]
-
Setup : Under an inert atmosphere, charge a flask with this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[20]
-
Solvent & Reagents : Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq).
-
Reaction : Stir the mixture at room temperature to 60 °C until the starting material is consumed.
-
Work-up : Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal residues.[20]
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Applications in Research and Drug Development
The 6-nitroquinoline scaffold is a potent pharmacophore, and its derivatives have demonstrated significant biological activity, particularly in anticancer and antimicrobial research.[1][21][22]
-
Anticancer Agents : The nitro group can enhance cytotoxicity. Furthermore, it can be readily reduced to an amino group, which serves as a handle for further derivatization, for example, in the synthesis of kinase inhibitors that target signaling pathways dysregulated in cancer.[1]
-
Antimicrobial Agents : The quinoline core is famous for its role in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drugs. Novel derivatives synthesized from this compound can be screened to identify new leads against resistant bacterial or parasitic strains.[23]
-
Molecular Probes : The rigid, planar structure of the quinoline ring makes it an excellent scaffold for developing fluorescent probes or ligands for biophysical studies.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity : While specific toxicity data is limited, nitroaromatic compounds are often toxic and should be handled as such.
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2-Bromo-6-nitroquinoline molecular weight and formula
An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not as prevalent as for its analogues, this document synthesizes available information on the bromo-nitroquinoline scaffold to deliver a scientifically grounded resource. We will cover its core chemical and physical properties, propose a robust synthetic pathway, detail expected analytical characterization, discuss its applications as a versatile chemical intermediate, and provide essential safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
This compound is a functionalized derivative of quinoline, a core structure in numerous pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 2-position and a nitro group at the 6-position creates a molecule with unique reactivity, making it a valuable building block in organic synthesis.
The molecular formula for this compound is C₉H₅BrN₂O₂ . Based on this, the calculated molecular weight is approximately 253.05 g/mol .[2][3] This is consistent with other isomers of bromo-nitroquinoline found in chemical databases.
Table 1: Core Chemical Data for this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₅BrN₂O₂ | Inferred from Structure |
| Molecular Weight | 253.05 g/mol | Calculated[2][3] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)[O-])N=C1Br | - |
| InChI Key | (Predicted) | - |
| CAS Number | 1378259-42-7 | [4] |
Physicochemical Properties (Predicted)
-
Appearance: Expected to be a yellow to light brown crystalline solid, characteristic of many nitroaromatic compounds.[5]
-
Melting Point: While the exact melting point is not available in the provided search results, it is expected to be a solid at room temperature with a relatively high melting point, similar to isomers like 8-bromo-6-nitroquinoline (164 °C).[6]
-
Solubility: Likely to have low solubility in water but should be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[7]
Synthesis and Experimental Protocol
The synthesis of substituted quinolines can be achieved through various methods.[8] For this compound, a logical and common approach is the electrophilic nitration of a pre-existing bromoquinoline. The synthesis of the related isomer, 6-bromo-5-nitroquinoline, proceeds via the nitration of 6-bromoquinoline, providing a strong procedural basis.[9][10]
The proposed synthesis involves the treatment of 2-bromoquinoline with a nitrating mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses[9][10])
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (HNO₃, 1.1 eq) to an equal volume of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 2-bromoquinoline solution. The temperature must be maintained below 5°C during the addition. After the addition is complete, allow the reaction to stir for several hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization or column chromatography to yield pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.
Caption: Standard workflow for analytical confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling constants will be characteristic of the 2,6-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display nine signals for the nine carbon atoms of the quinoline core. The carbons attached to the bromine and nitro groups will show characteristic shifts.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₉H₅⁷⁹BrN₂O₂, the expected m/z would be approximately 251.95, and for C₉H₅⁸¹BrN₂O₂, it would be 253.95.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups. Strong peaks are expected for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will also be present.[12]
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including those with anticancer and antimicrobial properties.[1][13] this compound is a valuable intermediate for synthesizing more complex molecules for several reasons:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 6-position activates the quinoline ring, making the bromine atom at the 2-position susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functional groups to build libraries of new compounds.[9]
-
Cross-Coupling Reactions: The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂). This resulting aminoquinoline is a key precursor for the synthesis of amides, sulfonamides, and other derivatives, further expanding the molecular diversity that can be achieved.[13]
These synthetic handles make this compound a key starting material for developing novel drug candidates targeting a range of conditions, from infectious diseases to cancer.[14][15]
Safety and Handling
As a nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures.
-
Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin.[16] It may cause skin, eye, and respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
-
Handling: Avoid creating dust.[18] Keep away from heat, sparks, and open flames.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
References
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An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Molecular Structure
This compound is a substituted quinoline derivative featuring a bromine atom at the 2-position and a nitro group at the 6-position of the quinoline ring system. The presence of these functional groups imparts unique reactivity and potential for further chemical modifications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | Triz Pharma-Tech Co,Ltd.[1] |
| CAS Number | 1378259-42-7 | Triz Pharma-Tech Co,Ltd.[1] |
| Molecular Formula | C₉H₅BrN₂O₂ | - |
| Molecular Weight | 253.05 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C(C=C1)[O-] | ChemScene[3] |
| InChI Key | Not readily available | - |
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not widely available in public databases, its properties can be predicted based on the analysis of structurally related compounds, such as other bromo- and nitro-substituted quinolines.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction/Source |
| Melting Point | Likely a solid at room temperature. The melting point of 8-bromo-6-nitroquinoline is 164 °C. | ChemicalBook[4] |
| Boiling Point | Predicted to be high, likely over 300 °C. The predicted boiling point of 8-bromo-6-nitroquinoline is 377.3±22.0 °C. | ChemicalBook[4] |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. 8-Nitroquinoline is slightly soluble in water and soluble in ethanol, ether, benzene, and chloroform. | PubChem, Benchchem[5][6] |
| Appearance | Likely a yellow to brown solid. 6-Nitroquinoline is a beige to light brown powder. | ChemicalBook[7] |
Predicted Spectroscopic Data
The structural features of this compound suggest characteristic spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling. The electron-withdrawing effects of the nitro group and the bromine atom will influence the chemical shifts of the neighboring protons, generally shifting them downfield.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the bromine (C2) and the carbons in the vicinity of the nitro group (C5, C6, C7) will be significantly influenced. The chemical shifts can be predicted using computational methods and by comparison with data for similar substituted quinolines.[8][9]
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:
-
Aromatic C-H stretching: Peaks are expected above 3000 cm⁻¹.
-
C=N and C=C stretching (quinoline ring): Vibrations will appear in the 1600-1450 cm⁻¹ region.
-
Asymmetric and Symmetric NO₂ stretching: Strong absorptions are anticipated around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, which are indicative of the nitro group.[10]
-
C-Br stretching: This will appear in the fingerprint region at lower wavenumbers.
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks (M⁺ and M+2) of nearly equal intensity separated by two mass units. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[11]
Synthesis and Reactivity
Proposed Synthesis Workflow
A likely approach to the synthesis of this compound involves a multi-step process, potentially starting from a suitable aniline derivative. A generalized workflow is presented below.
Caption: A potential synthetic workflow for this compound.
A common method for preparing nitroquinolines is through the Skraup or Doebner-von Miller reaction, starting from the corresponding nitroaniline.[6] The resulting 6-nitroquinoline could then be subjected to bromination. The introduction of a bromine atom at the 2-position of a quinoline ring can be challenging and may require specific reagents and conditions to achieve the desired regioselectivity.
An alternative strategy could involve the synthesis of 2-bromoquinoline first, followed by nitration. However, direct nitration of 2-bromoquinoline would likely lead to a mixture of isomers, requiring careful separation.[12]
Chemical Reactivity
The reactivity of this compound is largely dictated by its functional groups. The bromine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the quinoline nitrogen and the nitro group at the 6-position. This makes the C2 carbon electrophilic and susceptible to attack by various nucleophiles.
Caption: Nucleophilic aromatic substitution (SₙAr) at the C2 position.
This reactivity is a key feature that makes this compound a valuable intermediate for the synthesis of a diverse range of substituted quinoline derivatives. The nitro group can also be reduced to an amino group, providing another site for chemical modification and the introduction of further diversity.
Applications in Drug Discovery and Development
Quinoline and its derivatives are well-established pharmacophores found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[13] The introduction of bromo and nitro substituents can significantly modulate the biological and physicochemical properties of the quinoline scaffold.
Potential as an Anticancer Agent Scaffold
Nitro-substituted quinolines have demonstrated significant potential in cancer research. For instance, some nitroquinoline derivatives have been shown to induce apoptosis and cell cycle arrest. The 6-nitro substitution, in particular, has been associated with enhanced cytotoxic activities.
Foundation for Novel Antimicrobial Agents
The quinoline core is the backbone of the quinolone class of antibiotics. The functionalization of the quinoline ring with various substituents is a proven strategy for developing new antimicrobial agents. The reactivity of the 2-bromo position allows for the introduction of different pharmacophores that could interact with bacterial targets.
Intermediate in the Synthesis of Bioactive Molecules
Due to the reactivity of the 2-bromo substituent, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The subsequent reduction of the nitro group to an amine opens up further avenues for derivatization, allowing for the construction of a library of compounds for biological screening.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of related quinoline derivatives. Its utility as a building block for the synthesis of novel, biologically active compounds makes it a molecule of considerable interest for researchers and scientists in the field of drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
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Solubility and stability of 2-Bromo-6-nitroquinoline
Starting Data Collection
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Structuring the Guide Content
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Bromo-6-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents. The introduction of bromo and nitro functionalities onto this privileged structure offers a tantalizing prospect for the development of novel drugs with enhanced biological activities. This technical guide delves into the potential biological activities of 2-Bromo-6-nitroquinoline derivatives, a class of compounds at the frontier of drug discovery. While direct experimental data on this specific isomeric scaffold remains nascent, this document provides a comprehensive overview based on the well-established activities of structurally related bromo- and nitro-quinoline analogues. We will explore the potential for anticancer, antimicrobial, and anti-inflammatory activities, underpinned by a discussion of synthetic strategies, proposed mechanisms of action, and detailed experimental protocols for their evaluation. This guide is intended to serve as a foundational resource to stimulate and guide further research into this promising, yet underexplored, chemical space.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The incorporation of a bromine atom and a nitro group can significantly modulate the electronic and steric properties of the quinoline ring, often leading to enhanced therapeutic efficacy.
The 2-bromo substituent serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions for the introduction of diverse molecular fragments. The 6-nitro group, a potent electron-withdrawing group, is a well-known pharmacophore that can enhance the biological activity of a molecule through various mechanisms, including the generation of reactive oxygen species (ROS).[4] This guide will focus on the untapped potential of the this compound core.
Synthetic Pathways to this compound and its Derivatives
While the literature on the specific synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2-chloro-6-nitroquinoline. A key intermediate for this synthesis is 6-nitroquinolin-2-one, which can be prepared from 4-nitroaniline.
A proposed synthetic workflow is outlined below:
Sources
Reactivity of the bromine atom in 2-Bromo-6-nitroquinoline
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-6-nitroquinoline
Foreword
The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline nucleus is paramount for modulating therapeutic efficacy and pharmacokinetic profiles. Among the vast library of quinoline-based intermediates, this compound stands out as a particularly versatile building block. The unique electronic interplay between the pyridine nitrogen, the bromo substituent at the C2 position, and the potent electron-withdrawing nitro group at the C6 position endows this molecule with a distinct reactivity profile.
This technical guide provides a comprehensive exploration of the chemical behavior of the bromine atom in this compound. We will dissect the underlying electronic principles that govern its reactivity and present detailed, field-proven protocols for its transformation via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
Electronic Landscape and Reactivity Profile
The reactivity of the C2-bromine atom in this compound is not merely a function of a simple carbon-halogen bond; it is the result of a finely balanced electronic environment dictated by the entire heterocyclic system. Two primary features govern this reactivity: the inherent electron-deficient nature of the pyridine ring and the powerful electron-withdrawing effects of the C6-nitro group.
-
Pyridine Ring Influence: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a negative inductive effect (-I) across the sigma-bond framework. This effect reduces electron density throughout the ring system, particularly at the α (C2, C6) and γ (C4) positions.[4] Consequently, the entire quinoline nucleus is less susceptible to electrophilic aromatic substitution compared to benzene but is primed for nucleophilic attack.[4][5] The C2 and C4 positions are the most electron-deficient and, therefore, the most activated towards the addition of nucleophiles.
-
Nitro Group Activation: The nitro group at the C6 position is a potent deactivating group for electrophilic substitution due to its strong negative inductive (-I) and negative resonance (-R) effects.[6][7] However, for nucleophilic aromatic substitution (SNAr), these same properties are highly activating. The nitro group's ability to withdraw electron density via resonance stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[8][9][10]
The synergy of these effects renders the C2 position exceptionally electrophilic, making the C2-bromine an excellent leaving group in a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The most direct application of the activated C2-bromine is its displacement via the SNAr mechanism. The reaction proceeds through a two-step addition-elimination sequence. The high electrophilicity of the C2 carbon facilitates the initial attack by a nucleophile, forming a resonance-stabilized Meisenheimer intermediate. The subsequent elimination of the bromide ion restores the aromaticity of the quinoline ring.[11]
This pathway is highly efficient for a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing straightforward access to a diverse library of 2-substituted-6-nitroquinolines.
Data Presentation: SNAr with Various Nucleophiles
| Nucleophile | Reagent Example | Solvent | Base | Temp (°C) | Typical Yield (%) | Reference |
| Secondary Amine | Morpholine | N/A (neat) | Triethylamine | 80-120 | >90% | [12] |
| Secondary Amine | Piperazine | N/A (neat) | Triethylamine | 70-80 | >90% | [12] |
| Alkoxide | Sodium Methoxide | Methanol | N/A | Reflux | High | [5] |
| Thiolate | Sodium Thiophenoxide | DMF | K₂CO₃ | 80 | Good-Excellent | General SNAr |
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-nitroquinoline
This protocol is adapted from a similar procedure for the amination of 6-bromo-5-nitroquinoline and serves as a robust template for SNAr reactions on this scaffold.[12]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Morpholine (3.0 equiv)
-
Triethylamine (1.0 equiv)
-
Microwave reaction vial
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate, Hexane (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine this compound (e.g., 0.50 g, 1.98 mmol), morpholine (0.52 mL, 5.94 mmol), and triethylamine (0.28 mL, 1.98 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture with stirring to a temperature between 90-120 °C for 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the crude mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional control and functional group tolerance. These reactions have revolutionized modern organic synthesis and are indispensable tools in drug discovery.[13]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the bromoquinoline with an organoboron reagent (boronic acid or ester) to form biaryl or vinyl-substituted quinolines.[14] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[15][16]
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Reagents and Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a Schlenk flask with this compound (e.g., 253 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.
-
Solvent Addition: Evacuate the flask and backfill with argon three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield 2-(4-methoxyphenyl)-6-nitroquinoline.[14]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[17][18] This reaction has largely superseded harsher classical methods. The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope. Bulky, electron-rich ligands like XPhos or BrettPhos are often employed to facilitate the key steps of oxidative addition and reductive elimination.[13]
Experimental Protocol: Buchwald-Hartwig Coupling with Aniline
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add Reagents: Add this compound (253 mg, 1.0 mmol), anhydrous toluene (5 mL), and aniline (110 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford N-phenyl-6-nitroquinolin-2-amine.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[19][20] The reaction is typically co-catalyzed by palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[21]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (anhydrous)
-
THF (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under argon, add this compound (253 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Solvent and Reagents: Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL). Stir for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (165 µL, 1.5 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours until TLC indicates completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 6-nitro-2-(phenylethynyl)quinoline.
Conclusion and Outlook
This compound is a privileged synthetic intermediate whose reactivity is precisely controlled by the electronic architecture of the quinoline nucleus. The bromine atom at the C2 position serves as a versatile synthetic handle, readily participating in both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to confidently employ this building block in the synthesis of complex molecular targets. The derivatives accessible from this compound are of significant interest in drug discovery, particularly for developing novel anticancer, antibacterial, and kinase-inhibiting agents, ensuring its continued relevance in the field of medicinal chemistry.[22]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ChemistryTalk. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Evans, M. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
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Sci-Hub. One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. [Link]
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Chrzanowska, M., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]
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Asati, V., et al. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design. [Link]
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Al-Ostoot, F. H., et al. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Jaworski, J. S., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Willingdon College, Sangli. Fundamentals of Organic Chemistry. [Link]
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ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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Electron-withdrawing effects of the nitro group in quinolines
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in Quinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, exhibiting a wide array of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, profoundly alters the electronic landscape of the quinoline ring system. This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the nitro group in quinolines, delving into its influence on electronic properties, reactivity, and spectroscopic characteristics. We will discuss the synthesis of nitroquinolines, their utility in nucleophilic aromatic substitution and other transformations, and their significant applications in drug discovery, particularly as anticancer agents.[1][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and therapeutic potential of this important class of compounds.
Introduction to the Quinoline Scaffold and Electronic Effects
The Quinoline Ring System: Structure and Aromaticity
Quinoline is a heterocyclic aromatic organic compound characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. This fusion results in a system with delocalized π-electrons across both rings, conferring aromaticity. The presence of the nitrogen atom, however, introduces a degree of asymmetry in the electron distribution, making the pyridine ring more electron-deficient than the benzene ring.
Fundamental Principles of Substituent Effects: Inductive vs. Resonance Effects
Substituents on an aromatic ring influence its reactivity and properties through two primary mechanisms:
-
Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. The nitro group is strongly electronegative, exerting a powerful electron-withdrawing inductive effect.
-
Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, further withdrawing electron density.[8]
The Nitro Group as a Potent Electron-Withdrawing Group
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[8] Its strong electron-withdrawing nature stems from both a significant inductive effect due to the electronegativity of the nitrogen and oxygen atoms, and a strong resonance effect where the π-electrons of the aromatic ring can be delocalized onto the nitro group.[8][9] This dual action makes the aromatic ring to which it is attached highly electron-deficient.
The Influence of the Nitro Group on the Electronic Properties of Quinolines
Modulation of Electron Density Distribution
The placement of a nitro group on the quinoline ring system significantly depletes electron density, particularly at the ortho and para positions relative to the nitro group.[10] This effect is pronounced in both the benzene and pyridine rings of the quinoline nucleus. The positions most affected are those that can participate in resonance delocalization with the nitro group.
Impact on Basicity (pKa values)
The electron-withdrawing nature of the nitro group decreases the basicity of the quinoline nitrogen. By pulling electron density away from the nitrogen atom, the nitro group makes the lone pair of electrons on the nitrogen less available for protonation. This results in a lower pKa value for the corresponding quinolinium ion compared to unsubstituted quinoline.[11] Studies have shown a linear relationship between the pKa of substituted quinolines and the Hammett parameter (σ) of the substituent, which quantifies its electron-donating or -withdrawing ability.[11][12][13]
Spectroscopic Signatures of Nitroquinolines
The electronic perturbations caused by the nitro group are readily observable in the spectroscopic data of nitroquinolines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, protons on the nitro-substituted ring are deshielded and appear at a higher chemical shift (downfield) compared to those in unsubstituted quinoline due to the reduced electron density.[14] Similarly, in ¹³C NMR spectra, the carbon atoms of the nitro-substituted ring will also show downfield shifts.[14]
-
Infrared (IR) Spectroscopy: The IR spectra of nitroquinolines are characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[14]
-
UV-Visible Spectroscopy: The introduction of a nitro group can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of quinoline, indicating a change in the electronic transitions within the molecule.[15][16]
Synthesis of Nitroquinolines
Electrophilic Nitration of Quinoline
The direct nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[17] The reaction proceeds via electrophilic attack on the protonated quinolinium ion, which directs the incoming electrophile to the benzene ring, as the pyridine ring is deactivated by the positive charge on the nitrogen.[17]
Skraup and Related Cyclization Reactions using Nitrated Precursors
A more regioselective method for the synthesis of specific nitroquinoline isomers involves using pre-nitrated anilines in classic quinoline syntheses like the Skraup, Doebner-von Miller, or Combes reactions.[18][19][20] For instance, the Skraup synthesis using a nitrated aniline, glycerol, sulfuric acid, and an oxidizing agent can yield a specific nitroquinoline isomer depending on the starting aniline.[18][19][20]
Protocol: A Representative Synthesis of 6-methoxy-8-nitroquinoline via Skraup Reaction[18]
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic oxide
-
Glycerol
-
Concentrated sulfuric acid
-
Methanol
-
Concentrated ammonium hydroxide
-
Ice
Procedure:
-
In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry of 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
-
With efficient mechanical stirring, add 315 ml of concentrated sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
-
Remove the stirrer and dropping funnel, insert a thermometer, and attach a bent glass tube connected to a water aspirator.
-
Evacuate the flask and carefully heat it in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105° and 110°C until the loss in weight is approximately 235–285 g (2–3 hours).
-
Replace the suction tube with the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C and maintain it between 117° and 119°C.
-
Add 438 g of concentrated sulfuric acid dropwise over 2.5–3.5 hours, ensuring the temperature remains constant.
-
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight with stirring.
-
Pour the diluted reaction mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Filter the resulting slurry through a large Büchner funnel.
-
Wash the precipitate with four 700-ml portions of water.
-
Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes. Filter and repeat this washing step.
-
The resulting product is 6-methoxy-8-nitroquinoline.
Reactivity of Nitroquinolines: The Role of the Electron-Withdrawing Nitro Group
Nucleophilic Aromatic Substitution (SNAr) Reactions[21]
The strong electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic aromatic substitution (SNAr).[21][22] By significantly reducing the electron density of the ring, the nitro group makes it susceptible to attack by nucleophiles. This reaction is particularly favored when the nitro group is ortho or para to a good leaving group (such as a halogen), as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[21][23]
The position of the nitro group on the quinoline ring is crucial in determining the regioselectivity and rate of SNAr reactions. For instance, a nitro group at the 5- or 7-position can activate a leaving group at the 8-position, while a nitro group at the 6- or 8-position can activate a leaving group at the 7-position. The pyridine ring is inherently more electron-deficient, and a nitro group further enhances its reactivity towards nucleophiles.
This is a general protocol for the substitution of a chloro group with an amine on a nitroquinoline.
Materials:
-
A chloro-nitroquinoline derivative (e.g., 4-chloro-7-nitroquinoline)
-
An amine (e.g., morpholine)
-
A suitable solvent (e.g., ethanol, DMF, or DMSO)
-
A base (optional, e.g., K₂CO₃ or Et₃N)
Procedure:
-
Dissolve the chloro-nitroquinoline derivative in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the amine (typically 1.1 to 2 equivalents) to the solution. If the amine salt is formed as a byproduct, a base can be added to neutralize it.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reduction of the Nitro Group to an Amino Group
The nitro group in nitroquinolines can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.[24][25] This transformation is of great synthetic importance as it provides access to aminoquinolines, which are versatile building blocks for the synthesis of a wide range of biologically active molecules and functional materials.
Cycloaddition Reactions
Nitro-substituted quinolones can act as dienophiles in Diels-Alder reactions due to their electron-deficient nature.[22] This allows for the construction of more complex fused heterocyclic systems.
Applications of Nitroquinolines in Drug Discovery and Materials Science
Nitroquinolines as Anticancer Agents[5][6][7]
Numerous nitroquinoline derivatives have demonstrated significant anticancer activity.[1][4] The nitro group is often a key pharmacophore, contributing to the molecule's ability to interact with biological targets.
The anticancer mechanisms of nitroquinolines are diverse and can include:
-
DNA intercalation and damage: Some nitroquinolines can intercalate into DNA, leading to cell cycle arrest and apoptosis.
-
Enzyme inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[26]
-
Generation of reactive oxygen species (ROS): Certain nitroquinolines can induce oxidative stress in cancer cells, leading to cell death.[3]
Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-known example that has been investigated for its anticancer properties, which are thought to be mediated by its metal-chelating ability and the induction of ROS.[3]
Antimicrobial and Antiparasitic Activities
The quinoline scaffold is present in many antimalarial drugs, and nitro-substituted quinolines have also been explored for their antimicrobial and antiparasitic activities.[1][3]
Nitroquinolines as Intermediates in Organic Synthesis
As discussed, the versatile reactivity of the nitro group (reduction to an amine) and its ability to activate the quinoline ring for SNAr make nitroquinolines valuable intermediates in the synthesis of complex molecules.[24][27]
4-Nitroquinoline 1-oxide (4-NQO) as a Carcinogen Model
4-Nitroquinoline 1-oxide (4-NQO) is a well-characterized mutagen and carcinogen that is widely used in cancer research as a model compound to induce tumors in laboratory animals.[28] It is known to cause DNA damage, mimicking the effects of ultraviolet radiation.[28]
Quantitative Data Summary
Table of pKa values for substituted quinolines
| Substituent at 7-position | pKa of Quinoline Nitrogen | Reference |
| -NO₂ | 6.28 | [11] |
| -H | ~8.0 | [11] |
| -NH₂ | 8.36 | [11] |
Note: The pKa values can vary depending on the position of the substituent and the experimental conditions.
Table of Hammett constants for the nitro group
| Hammett Constant | Value | Description | Reference |
| σ_m_ | +0.71 | Quantifies the electronic effect from the meta position. | [11][29] |
| σ_p_ | +0.78 | Quantifies the electronic effect from the para position. | [29] |
| σ⁻ | +1.27 | Used for para-substituents with strong -M effects on a reaction center with developing positive charge. | [30] |
Table of IC₅₀ values for selected anticancer nitroquinoline derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast Cancer) | Not specified, but showed maximum inhibitory activity | [4] |
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Leukemia) | Not specified, but highly active | [4] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical Cancer) | Not specified, but highly active | [4] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Various cancer cell lines | IC₅₀ values are 5 to 10-fold lower than other analogues | [3] |
Conclusion and Future Perspectives
The electron-withdrawing effects of the nitro group profoundly influence the chemical and biological properties of the quinoline scaffold. This guide has highlighted how the nitro group modulates electron density, enhances reactivity towards nucleophiles, and serves as a key feature in the design of bioactive molecules, particularly anticancer agents. The rich chemistry of nitroquinolines continues to offer exciting opportunities for the development of novel therapeutics and functional materials. Future research in this area will likely focus on the synthesis of novel nitroquinoline derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action to guide the rational design of next-generation drugs.
Diagrams
Resonance Structures of a Nitro-substituted Quinoline
Caption: SNAr mechanism on a nitro-substituted quinoline.
Synthetic Utility of Nitroquinolines
Caption: Synthetic pathways from nitroquinolines.
References
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- Synthesis and spectral properties of autocomplexes of the nitroquinoline series.
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- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchG
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)
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- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
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- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- The Anticancer Potential of Substituted Quinoline Deriv
- 4-Nitroquinoline N-oxide = 98 56-57-5 - Sigma-Aldrich.
- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives.
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- Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing).
- (a) Correlation between the quinoline nitrogen pKa (pKa1) and the...
- Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? - Quora.
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- Why nitro group is electron withdrawing? - YouTube.
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- Hammett equ
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- Nucleophilic arom
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Nucleophilic Arom
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Methodological & Application
2-Bromo-6-nitroquinoline: A Versatile Scaffold for Advanced Organic Synthesis
Introduction
In the landscape of modern organic synthesis and drug discovery, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the modulation of biological activity and the development of novel molecular entities. Among the vast array of quinoline-based building blocks, 2-bromo-6-nitroquinoline has emerged as a particularly versatile intermediate. The presence of a bromine atom at the C2-position, activated by the electron-withdrawing nitro group at the C6-position, renders this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for its utilization in key synthetic transformations.
Synthesis of this compound
A reliable synthesis of this compound is crucial for its application as a building block. While various methods can be envisaged, a common and effective approach involves a Sandmeyer-type reaction starting from the corresponding amine.
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the conversion of 2-amino-6-nitroquinoline to this compound. The procedure involves the formation of a diazonium salt followed by a copper-catalyzed bromide displacement.[4][5]
Materials:
-
2-Amino-6-nitroquinoline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating and cooling capabilities
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, suspend 2-amino-6-nitroquinoline (1.0 eq) in a solution of 48% hydrobromic acid (3.0-4.0 eq) and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous NaOH solution to a pH of ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond at the 2-position, activated by the nitro group, makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.
Mechanistic Consideration: The electron-withdrawing nitro group at the C6-position increases the electrophilicity of the C2-carbon, which can facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, often a rate-determining step in the catalytic cycle.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the ligand (e.g., PPh₃; 4-10 mol%) under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenyl-6-nitroquinoline.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 85-95 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10][11] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
Causality of Experimental Choices: The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Sources
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Redirecting [linkinghub.elsevier.com]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 2-Bromo-6-nitroquinoline
Introduction: The Strategic Importance of 2-Aryl-6-nitroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Functionalization of the quinoline ring is a critical strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the most powerful methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild conditions, and exceptional functional group tolerance.[3][4]
This application note provides a detailed guide for the Suzuki-Miyaura coupling of 2-Bromo-6-nitroquinoline. This specific substrate is of particular interest as it allows for the introduction of diverse aryl and heteroaryl moieties at the 2-position, leading to the synthesis of 2-substituted quinoline derivatives.[5] These compounds are valuable intermediates and potential drug candidates themselves.[6] The presence of the strongly electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the quinoline ring, which in turn affects the reactivity in cross-coupling reactions. This guide offers field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully employ this reaction in their synthetic endeavors.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[7][8] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step.[9] The presence of the electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring in the quinoline system are expected to facilitate this step by making the C2 carbon more electrophilic.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium center.
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, yielding the 2-aryl-6-nitroquinoline product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This procedure should serve as an excellent starting point for a wide range of substrates.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a ligand (1–5 mol%)
-
Ligand (if using Pd(OAc)₂): e.g., Triphenylphosphine [PPh₃] or SPhos (2–10 mol%)
-
Base: e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent System: e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water, or DMF
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 254 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for an additional 10 minutes to ensure all dissolved oxygen is removed.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (15 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-nitroquinoline product.
Caption: A typical workflow for the Suzuki coupling of this compound.
Parameter Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization. For the this compound substrate, standard conditions are often effective, but challenging coupling partners may require more specialized catalyst systems.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) in situ and require an external ligand.[12] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates but increase cost and residual metal contamination. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | For electron-deficient substrates like 2-bromoquinoline, PPh₃ is often sufficient. For sterically hindered or electron-rich boronic acids, bulky, electron-rich Buchwald ligands can accelerate oxidative addition and reductive elimination.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A base is essential for activating the boronic acid.[11] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a stronger base. KF can be used for base-sensitive substrates.[15] |
| Base Equivalents | 2.0 - 3.0 | A stoichiometric excess is required to drive the reaction to completion. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is common and highly effective.[15] DMF is a polar aprotic option. Thorough degassing is critical to prevent catalyst oxidation.[13] |
| Temperature | 60 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation. |
Pro-Tips and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxygen exposure, peroxide contamination in solvent. | Ensure rigorous degassing of solvents and reaction mixture. Use fresh, high-purity solvents.[13] |
| Inefficient Transmetalation: Weak base, poor solubility. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Try a different solvent system to improve solubility. | |
| Protodeboronation: Degradation of boronic acid. | Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[13] Run the reaction at a lower temperature if possible. | |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen at the start of the reaction. | Ensure the Pd(II) pre-catalyst is fully reduced to Pd(0). Rigorously degas the reaction mixture.[12] |
| Formation of Debrominated Starting Material | Protodebromination, often competing with the desired coupling. | This can be a side reaction. Optimizing the catalyst and ligand system to favor the cross-coupling pathway may help. |
| Reaction Stalls | Catalyst deactivation (e.g., formation of palladium black). | Ensure an inert atmosphere is maintained throughout the reaction. The quinoline nitrogen can coordinate to the palladium, so a ligand that binds more strongly may be beneficial. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
A. A. G. G. D. S. D. G. T. A. A. A. A. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Dakota, B. (n.d.). The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. Medium. [Link]
-
Figadère, B., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of the 2-substituted quinolines. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Povarov, L. S., et al. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Chemistry Portal. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of nitroarenes. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
The Organic Chemistry Tutor via YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. | Request PDF. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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Application Notes & Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-6-nitroquinoline
Abstract
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-6-nitroquinoline. This substrate is a pivotal building block in medicinal chemistry and drug development, valued for its activated ring system that allows for the facile introduction of diverse functional groups. We present the core mechanistic principles, step-by-step experimental protocols, process optimization strategies, and troubleshooting advice to enable researchers to reliably synthesize novel 2-substituted-6-nitroquinoline derivatives. The protocols are designed to be self-validating, with an emphasis on explaining the chemical causality behind each step to ensure robust and reproducible outcomes.
Scientific Rationale & Reaction Mechanism
The capacity of this compound to undergo nucleophilic aromatic substitution is rooted in the electronic architecture of the quinoline ring system. The reaction proceeds efficiently via a two-step addition-elimination pathway, known as the SNAr mechanism.[1][2][3]
Key Activating Features:
-
Heterocyclic Nitrogen: The quinoline ring's nitrogen atom is inherently electron-withdrawing, which reduces electron density at the C2 and C4 positions, rendering them electrophilic.[1]
-
Nitro Group Activation: The presence of a strong electron-withdrawing nitro (-NO₂) group at the C6 position further depletes the ring of electron density.[4][5] This activation is most pronounced at the ortho and para positions relative to the nitro group. In this substrate, the C2 position, while not directly ortho or para, is sufficiently activated by the cumulative electron-withdrawing effects of both the nitro group and the ring nitrogen.
The SNAr Mechanism:
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom (C2) bearing the bromine leaving group.[3][6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[7][8][9] The negative charge of this intermediate is resonance-stabilized, with delocalization across the quinoline ring and, crucially, onto the oxygen atoms of the nitro group.[3][10] Aromaticity is then restored in the final step by the elimination of the bromide ion, yielding the substituted product.[3][6]
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Synthesis of Novel Anticancer Agents from 2-Bromo-6-nitroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology and the Promise of 2-Bromo-6-nitroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] Quinoline derivatives have demonstrated efficacy against various cancer cell lines, acting through diverse mechanisms such as inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and arresting the cell cycle.[1][2] Several quinoline-based drugs have already been approved for clinical use, highlighting the therapeutic potential of this heterocyclic system.[4]
This compound emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the nitro group at the 6-position can be a pharmacophore in its own right or can be chemically modified to further expand the chemical space of the synthesized library. The strategic functionalization of these two positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of anticancer potency and selectivity.[5]
This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer agents derived from this compound. It details robust synthetic protocols, methodologies for in vitro biological testing, and the rationale behind the experimental designs.
I. Synthetic Strategies and Protocols
The synthetic approach leverages the reactivity of the C2-bromo and C6-nitro functionalities of the quinoline core. The primary strategies involve palladium-catalyzed cross-coupling reactions at the C2 position and nucleophilic aromatic substitution or reduction of the nitro group at the C6 position.
A. Functionalization at the C2-Position via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[6][7][8] Here, we focus on two key reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura coupling enables the introduction of a variety of aryl and heteroaryl groups at the 2-position of the quinoline ring, which is a common feature in many biologically active molecules.[8][9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).[10]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling.[10] Phosphine ligands on the palladium catalyst facilitate the catalytic cycle. The base is required for the transmetalation step.[8] Degassing the solvent is essential to prevent oxidation and deactivation of the palladium catalyst.
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the quinoline core.[6][7][11] This functional group can participate in hydrogen bonding interactions with biological targets, often enhancing binding affinity.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) or a pre-catalyst like G3-XPhos (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.04 eq.), and a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.4 eq.).[12]
-
Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Rationale: The choice of ligand is critical in the Buchwald-Hartwig amination as it influences the efficiency of the catalytic cycle.[12] Sterically hindered and electron-rich phosphine ligands are often preferred. The use of a strong base is necessary to deprotonate the amine, but it must be non-nucleophilic to avoid competing side reactions.[7]
B. Modification of the 6-Nitro Group
The nitro group at the 6-position can be retained as a key pharmacophore or can be converted into other functional groups to modulate the electronic and steric properties of the molecule.
The reduction of the nitro group to an amine provides a versatile intermediate that can be further functionalized, for example, through acylation or sulfonylation, to generate a diverse library of compounds.
Protocol: Reduction of 6-Nitroquinoline Derivatives
-
Reaction Setup: Dissolve the 6-nitroquinoline derivative (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Pd/C or Raney Nickel.
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-12 hours. Alternatively, chemical reducing agents like SnCl₂·2H₂O in ethanol or iron powder in acetic acid can be used.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure. The crude amine can often be used in the next step without further purification.
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent can sometimes influence the reaction rate and selectivity. Chemical reducing agents offer an alternative when catalytic hydrogenation is not feasible.
II. Characterization of Synthesized Compounds
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups.
-
Melting Point (mp): The melting point is a useful indicator of purity for solid compounds.
III. In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is recommended to efficiently screen the synthesized compounds and identify promising candidates for further development.[13][14]
A. Primary Cytotoxicity Screening
The initial screening of the compound library is typically performed using a cell viability assay to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).[15]
Protocol: MTT or MTS Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Assay Procedure: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will convert the reagent into a colored formazan product.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[16]
Data Presentation: Summary of Cytotoxicity Data
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Control Drug | MCF-7 | Value |
| Compound 1a | MCF-7 | Value |
| Compound 1b | MCF-7 | Value |
| ... | ... | ... |
B. Elucidation of the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key cellular processes to investigate include apoptosis and cell cycle progression.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[17] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[18][19]
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[20]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[18]
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[21] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[24]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Visualization of Cell Cycle Analysis Workflow
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
IV. Conclusion and Future Directions
The synthetic and biological evaluation protocols outlined in this application note provide a robust framework for the discovery of novel anticancer agents derived from this compound. The modular nature of the synthetic strategies allows for the creation of a diverse library of compounds for SAR studies. Promising lead compounds identified through this workflow can be further optimized for improved potency, selectivity, and pharmacokinetic properties. Future studies may include in vivo efficacy testing in animal models and the elucidation of specific molecular targets to further advance the development of these promising quinoline-based anticancer agents.
References
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
- Hadj-Abo, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Molecular Structure, 1308, 138092.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic Chemistry, 88, 102947.
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260.
-
ResearchGate. (2014, October 10). For adherent cell lines which apoptosis assay is the best to use?. Retrieved from [Link]
-
SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved from [Link]
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- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
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Synthesis of 2-amino-6-nitroquinoline: A Detailed Guide to Palladium-Catalyzed Amination
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 2-amino-6-nitroquinoline from 2-bromo-6-nitroquinoline. This transformation is a key step in the synthesis of various pharmacologically active molecules. The presented methodology is grounded in the principles of modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offering a robust and efficient route to the desired product.
Introduction
Quinolines substituted with both amino and nitro functionalities are pivotal intermediates in medicinal chemistry. The strategic placement of these groups allows for a diverse range of subsequent chemical modifications, making them valuable scaffolds in the development of novel therapeutic agents. The conversion of a bromo-substituted quinoline to its amino analogue is a fundamental carbon-nitrogen bond-forming reaction. While classical methods for aromatic amination exist, they often require harsh reaction conditions and exhibit limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, providing milder conditions and broader functional group tolerance.[1][2]
This application note details a robust protocol for the Buchwald-Hartwig amination of this compound, a transformation that leverages a palladium catalyst in conjunction with a suitable ligand and base to facilitate the coupling of an ammonia surrogate with the aryl bromide.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][3][4] The generally accepted mechanism for the amination of an aryl bromide (Ar-Br) with an amine (R-NH2) is illustrated below:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-6-nitroquinoline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and yield.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparation of 2-amino-6-nitroquinoline from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | Ligand Grade | Commercially Available | |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | |
| Ammonia solution (0.5 M in 1,4-dioxane) | Commercially Available | Ammonia Surrogate | |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Safety Precautions
-
This compound: This compound is expected to be harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[6][7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium(II) Acetate: Palladium compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle exclusively in an inert atmosphere (glovebox).
-
Toluene: This is a flammable and toxic solvent. Use in a well-ventilated fume hood away from ignition sources.
-
Ammonia solution: This is corrosive and has a pungent odor. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][9]
Reaction Setup and Procedure
Figure 1: General workflow for the synthesis of 2-amino-6-nitroquinoline.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Addition of Base and Solvent: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL) followed by a 0.5 M solution of ammonia in 1,4-dioxane (3.0 mL, 1.5 mmol).
-
Reaction: The flask is sealed and the reaction mixture is stirred and heated in an oil bath at 100 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), the mixture is cooled to room temperature. The reaction is quenched by the careful addition of water (10 mL).
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-6-nitroquinoline as a solid.
Product Characterization
The identity and purity of the synthesized 2-amino-6-nitroquinoline should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Yellow solid |
| Melting Point | Data for the closely related 5-amino-6-nitroquinoline is 272-273 °C (decomposes).[10][11] A similar high melting point is expected. |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The amino protons will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1500-1600 cm⁻¹), and N-O stretching of the nitro group (around 1350 and 1530 cm⁻¹).[12] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z = 190.0569 for C₉H₇N₃O₂. |
Discussion and Mechanistic Insights
The successful synthesis of 2-amino-6-nitroquinoline via the Buchwald-Hartwig amination hinges on several key factors. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle. The strong, non-nucleophilic base, sodium tert-butoxide, is necessary for the deprotonation of the coordinated ammonia surrogate, forming the key palladium-amido intermediate.
The use of a commercially available solution of ammonia in dioxane provides a convenient and safer alternative to handling gaseous ammonia. The anhydrous conditions are important to prevent the deactivation of the catalyst and the base.
The electron-withdrawing nitro group on the quinoline ring can influence the reactivity of the 2-bromo position. While the nitro group is deactivating towards electrophilic aromatic substitution, it can activate the ring for nucleophilic aromatic substitution. In the context of the palladium-catalyzed reaction, its electronic effect on the oxidative addition step is a key consideration.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-purity palladium source and ligand. |
| Deactivated base | Handle sodium tert-butoxide in a glovebox to prevent deactivation by moisture. | |
| Insufficient heating | Ensure the reaction temperature is maintained at 100 °C. | |
| Formation of side products | Hydrodehalogenation (replacement of Br with H) | Ensure strictly anhydrous and anaerobic conditions. |
| Formation of diarylamine | This is less likely with an ammonia surrogate but can occur if a primary amine is used in excess. | |
| Difficult purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-amino-6-nitroquinoline from this compound using the Buchwald-Hartwig amination. The methodology described herein offers a significant improvement over traditional methods, providing a high-yielding and clean reaction under relatively mild conditions. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and development. The principles and techniques described are also applicable to the synthesis of a broader range of substituted aminoquinolines.
References
- Sigma-Aldrich, Safety Data Sheet for 2-BROMO-2-NITROPROPANE-1,3-DIOL. (Accessed January 2026).
- Human Metabolome Database, 13C NMR Spectrum for 4-Nitroaniline (HMDB0246529). (Accessed January 2026).
- Benchchem, Technical Guide: 2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6). (Accessed January 2026).
- Benchchem, An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. (Accessed January 2026).
- Benchchem, An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. (Accessed January 2026).
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- Thermo Fisher Scientific, SAFETY DATA SHEET for 1-Bromo-2-nitrobenzene. (2009-09-26).
- SAFETY DATA SHEET, 2-Bromo-6-nitrophenol. (2015-02-12).
- Spectrum Chemical, SAFETY DATA SHEET for 2-BROMO-2-NITRO-1,3-PROPANEDIOL. (2018-11-13).
- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257.
- Cayman Chemical, Safety D
- PubChem, 6-Nitroquinoline. (Accessed January 2026).
- Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amin
- Wikipedia, Buchwald–Hartwig amin
- Epistemeo, The Buchwald-Hartwig Amin
- ChemicalBook, 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum. (Accessed January 2026).
- ChemicalBook, 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum. (Accessed January 2026).
- ChemicalBook, 2-AMINO-6-NITROQUINOXALINE. (Accessed January 2026).
- Sigma-Aldrich, 6-Nitroquinoline 98%. (Accessed January 2026).
- Sigma-Aldrich, 5-Amino-6-nitroquinoline 97%. (Accessed January 2026).
- Mol-Instincts, 2-chloro-6-nitroquinoline. (2025-05-20).
- ChemicalBook, 5-Amino-6-nitroquinoline. (Accessed January 2026).
- ResearchGate, FTIR spectra of 2-amino-5-methylpyridine and the complex. (Accessed January 2026).
- ResearchGate, 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (Accessed January 2026).
- ChemicalBook, 2-AMINO-6-NITROQUINOXALINE synthesis. (Accessed January 2026).
- PubChem, 6-Aminoquinoline. (Accessed January 2026).
- NIST WebBook, 5-Amino-6-nitroquinoline. (Accessed January 2026).
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- PubChem, 5-Nitroquinoline. (Accessed January 2026).
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Application Notes and Protocols: A Detailed Guide to the Electrophilic Nitration of 2-Bromoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitrated 2-Bromoquinolines
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's therapeutic properties. Among the various substituted quinolines, 2-bromoquinoline serves as a versatile starting material for the synthesis of more complex derivatives.
This application note provides a detailed experimental protocol for the nitration of 2-bromoquinoline. The introduction of a nitro (-NO₂) group onto the 2-bromoquinoline core is a synthetically powerful transformation. The electron-withdrawing nature of the nitro group can activate the quinoline ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.[2][3] Furthermore, the nitro group is a readily reducible moiety, providing a synthetic handle to introduce an amino (-NH₂) group, a key pharmacophore in many drug candidates.[4] This protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the reaction dynamics.
Mechanistic Insights: Regioselectivity in Quinoline Nitration
The nitration of 2-bromoquinoline is a classic example of an electrophilic aromatic substitution reaction. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which in situ generates the highly electrophilic nitronium ion (NO₂⁺).[5]
The regiochemical outcome of the reaction is governed by the electronic properties of the quinoline ring system. Under the strongly acidic conditions of the reaction, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion.[6] This protonation has a profound deactivating effect on the pyridine ring (the ring containing the nitrogen), making it highly resistant to electrophilic attack.[7] Consequently, the electrophilic nitration occurs preferentially on the less deactivated carbocyclic (benzene) ring.[7][8]
For the parent quinoline molecule, this results in a mixture of 5-nitroquinoline and 8-nitroquinoline.[8] The presence of the bromine atom at the 2-position, while being an ortho-, para-directing group, does not override the powerful deactivating effect of the protonated nitrogen. Therefore, nitration is still expected to occur on the benzene ring at the C-5 and C-8 positions.
Reaction Mechanism Workflow
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-nitroquinoline
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Bromo-6-nitroquinoline. Recognizing the nuances of this multi-step synthesis, we have compiled a comprehensive troubleshooting guide and a series of frequently asked questions (FAQs) to address common challenges and enhance your reaction yields. Our approach is grounded in mechanistic principles and validated by established literature to ensure scientific integrity and reproducibility.
Introduction to Synthetic Strategies
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. While multiple synthetic routes are conceivable, two primary pathways are most commonly explored in the laboratory. This guide will address potential issues in both of these routes.
Route 1: Halogenation of a Quinolinone Intermediate
This pathway involves the initial synthesis of 6-nitroquinoline, followed by its conversion to 6-nitroquinolin-2(1H)-one, and subsequent bromination to yield the final product.
Route 2: Sandmeyer Reaction of an Aminoquinoline Precursor
This alternative approach begins with the synthesis of 2-amino-6-nitroquinoline, which is then converted to the target 2-bromo derivative via a Sandmeyer reaction.
Each of these routes presents a unique set of challenges. The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Part 1: Synthesis of Key Intermediates
Question 1: I am experiencing low yields and the formation of multiple isomers during the nitration of quinoline to produce 6-nitroquinoline. How can I improve the regioselectivity?
Low yield and poor regioselectivity in the nitration of quinoline are common issues. The quinoline ring system is susceptible to nitration at multiple positions, and the reaction conditions must be carefully controlled to favor the formation of the desired 6-nitro isomer.
Causality and Expert Insights:
Under strongly acidic nitrating conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the nitration to the more electron-rich benzene ring. The major products are typically the 5-nitro and 8-nitro isomers. To achieve 6-nitration, a Skraup-type synthesis starting from p-nitroaniline is often more efficient. However, if you are starting with quinoline, careful control of the reaction temperature and the nitrating agent is crucial.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids). This helps to minimize the formation of undesired dinitro products and improves the selectivity for the 6-position.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard procedure involves the slow, dropwise addition of a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to a solution of quinoline in sulfuric acid.
-
Alternative Starting Material: For a more direct and higher-yielding synthesis of 6-nitroquinoline, consider a Skraup reaction. This involves reacting p-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent like arsenic pentoxide or sodium m-nitrobenzenesulfonate. This method builds the quinoline ring system with the nitro group already in the desired position.
Question 2: My attempt to synthesize 6-nitroquinolin-2(1H)-one from 6-nitroquinoline resulted in a complex mixture of products. What is the most reliable method for this conversion?
The direct oxidation of 6-nitroquinoline to 6-nitroquinolin-2(1H)-one can be challenging and may lead to over-oxidation or ring-opening under harsh conditions. A more controlled and higher-yielding approach involves a two-step process.
Expert Recommendation: The "Ladenburg" Rearrangement Approach
A reliable method to introduce a hydroxyl group at the 2-position of a quinoline is through N-oxidation followed by a rearrangement.
Step-by-Step Protocol:
-
N-Oxidation: Treat 6-nitroquinoline with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 6-nitroquinoline N-oxide.
-
Rearrangement: The resulting N-oxide can then be rearranged to 6-nitroquinolin-2(1H)-one by treatment with acetic anhydride or trifluoroacetic anhydride. This reaction proceeds via an initial acetylation of the N-oxide oxygen, followed by a nucleophilic attack of the acetate at the C2 position and subsequent elimination and hydrolysis.
Troubleshooting this Approach:
-
Incomplete N-Oxidation: If the first step is sluggish, ensure your oxidizing agent is fresh. For m-CPBA, it is advisable to check its activity. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Low Yield in Rearrangement: The temperature of the rearrangement is critical. Overheating can lead to decomposition and the formation of tarry by-products. The reaction is typically performed at reflux in the anhydride. Careful work-up to hydrolyze the acetylated intermediate is also necessary.
Part 2: Final Bromination Step (Route 1)
Question 3: I am struggling with the bromination of 6-nitroquinolin-2(1H)-one. I am getting a low yield of the desired this compound and observing the formation of multiple brominated species. How can I optimize this step?
The bromination of a quinolinone ring system can be complex due to the presence of both an activated benzene ring (due to the lactam) and a deactivated benzene ring (due to the nitro group). Achieving selective bromination at the 2-position requires careful selection of the brominating agent and reaction conditions. However, the target molecule is this compound, which is not a quinolinone. The conversion of the 2-oxo group to a bromo group is the intended transformation.
Clarification of the Synthetic Step:
The conversion of 6-nitroquinolin-2(1H)-one to this compound is not a simple bromination but rather a halogenation of a lactam, which is more akin to a Vilsmeier-Haack type reaction.
Recommended Protocol:
-
Reagent Selection: Treat 6-nitroquinolin-2(1H)-one with a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The use of POCl₃ is also a common method to generate the 2-chloro derivative, which can sometimes be a suitable precursor.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often at reflux in the halogenating agent or in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Work-up: The reaction is quenched by carefully pouring the mixture onto ice, followed by neutralization with a base such as sodium carbonate or ammonia to precipitate the product.
Troubleshooting this Halogenation:
-
Low Conversion: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. Ensure that the reagents are anhydrous, as moisture can decompose the phosphorus halides.
-
Formation of By-products: Overheating can lead to decomposition. If significant charring is observed, reducing the temperature and extending the reaction time may be beneficial. The purity of the starting 6-nitroquinolin-2(1H)-one is also critical; impurities can lead to side reactions.
-
Difficult Purification: The crude product may contain residual phosphorus-based reagents. Thorough washing of the precipitate with water and a bicarbonate solution is important. Recrystallization from a suitable solvent such as ethanol or toluene is often required to obtain a pure product.
Part 3: The Sandmeyer Reaction (Route 2)
Question 4: I am attempting the Sandmeyer reaction starting from 2-amino-6-nitroquinoline, but I am getting a low yield of this compound and a significant amount of a dark, insoluble material. What are the critical parameters for a successful Sandmeyer reaction in this context?
The Sandmeyer reaction is a powerful tool for converting an amino group to a bromo group on an aromatic ring.[1] However, the stability of the intermediate diazonium salt and the reaction conditions are paramount for achieving a good yield.
Causality and Expert Insights:
The diazonium salt of 2-amino-6-nitroquinoline can be unstable, especially at higher temperatures. The electron-withdrawing nitro group can further influence the reactivity of the diazonium salt. The formation of dark, insoluble materials often points to the decomposition of the diazonium salt and the formation of polymeric side products.
Critical Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Diazotization Temperature | Strictly maintain the temperature between 0 and 5 °C. | The diazonium salt is thermally unstable and can decompose rapidly at higher temperatures. |
| Nitrous Acid Source | Use a slight excess of sodium nitrite (NaNO₂) added portion-wise to a solution of the amine in a strong acid (e.g., HBr). | Ensures complete conversion of the amine to the diazonium salt. |
| Copper(I) Bromide Catalyst | Use a freshly prepared, high-purity CuBr catalyst. | The purity and activity of the copper catalyst are crucial for the efficient conversion of the diazonium salt to the aryl bromide.[1] |
| Addition of Diazonium Salt | Add the cold diazonium salt solution slowly to the heated solution of CuBr. | This ensures that the diazonium salt reacts as it is added, minimizing its decomposition. |
| Reaction Temperature | The decomposition of the diazonium salt in the presence of CuBr is typically carried out at a moderately elevated temperature (e.g., 60-100 °C). | This provides the activation energy for the reaction while minimizing side reactions. |
Troubleshooting the Sandmeyer Reaction:
-
Low Yield:
-
Incomplete Diazotization: Ensure the sodium nitrite is added slowly and the solution is well-stirred to ensure complete reaction with the amine.
-
Premature Decomposition of Diazonium Salt: Keep the diazonium salt solution cold at all times before its addition to the copper catalyst.
-
Inactive Catalyst: Prepare fresh CuBr or ensure the commercial source is of high quality.
-
-
Formation of Phenolic By-products: The diazonium salt can react with water to form the corresponding phenol (6-nitroquinolin-2-ol). To minimize this, use a concentrated solution and avoid excessive amounts of water.
-
Formation of Azo Compounds: Side reactions leading to the formation of colored azo compounds can occur if the pH is not sufficiently acidic during diazotization. Ensure a strong acidic environment.
Experimental Workflow Diagrams
Route 1: Halogenation of Quinolinone Intermediate
Caption: Synthetic pathway via a quinolinone intermediate.
Route 2: Sandmeyer Reaction
Caption: Synthetic pathway via a Sandmeyer reaction.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitration | Quinoline | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | 40-60 |
| N-Oxidation | 6-Nitroquinoline | m-CPBA | CH₂Cl₂ | Room Temp | 80-90 |
| Quinolinone Formation | 6-Nitroquinoline N-oxide | Acetic Anhydride | Acetic Anhydride | Reflux | 70-85 |
| Halogenation | 6-Nitroquinolin-2(1H)-one | POBr₃ | - | Reflux | 60-75 |
| Diazotization | 2-Amino-6-nitroquinoline | NaNO₂, HBr | Water/HBr | 0-5 | >95 (in solution) |
| Sandmeyer Reaction | Diazonium Salt | CuBr | Water/HBr | 60-100 | 65-80 |
Concluding Remarks
The synthesis of this compound, while challenging, can be successfully optimized by paying close attention to reaction parameters and understanding the underlying chemical principles. This guide provides a framework for troubleshooting common issues and improving yields. We encourage you to adapt these recommendations to your specific laboratory conditions and to always prioritize safety in your experimental work. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(20), 10843-10879. Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Singh, P. P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2533-2569. Available at: [Link]
-
Indian Journal of Chemical Technology. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemical Technology, 12(4), 454-458. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Bromo-6-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Bromo-6-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Overview of Synthetic Strategies
The synthesis of this compound is not a trivial undertaking. The substitution pattern requires careful strategic planning to manage regioselectivity and minimize the formation of stubborn impurities. There are three primary synthetic routes, each with a unique set of potential side reactions. Understanding these pathways is the first step in effective troubleshooting.
Caption: Primary synthetic routes to this compound.
Route A/B: Nitration of a Quinoline Core
A common strategy involves the electrophilic nitration of either 2-bromoquinoline or 6-bromoquinoline. While seemingly straightforward, controlling the regioselectivity of nitration on the quinoline scaffold is a significant challenge.
Frequently Asked Questions (FAQs)
Q1: I am nitrating 2-bromoquinoline, but I'm getting a mixture of 2-bromo-5-nitroquinoline and 2-bromo-8-nitroquinoline alongside my desired this compound. How can I improve the regioselectivity?
A1: This is a classic challenge in quinoline chemistry. The directing effects of the bromine atom and the quinoline nitrogen are not strongly biased towards the 6-position. The reaction conditions, particularly temperature and the composition of the nitrating mixture, are critical.
-
Causality: Electrophilic substitution on the quinoline ring is complex. Under strongly acidic conditions (e.g., H₂SO₄/HNO₃), the quinoline nitrogen is protonated, acting as a powerful deactivating group. Nitration then preferentially occurs on the benzene ring (positions 5, 6, 7, 8). The precise ratio of isomers is highly dependent on the kinetics and thermodynamics of the reaction. For the related nitration of 6-bromoquinoline, the primary product is often 6-bromo-5-nitroquinoline.[1][2]
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a strictly controlled low temperature (e.g., -5 °C to 0 °C) during the addition of the nitrating agent.[2][3] This minimizes the formation of undesired kinetic products and reduces the rate of potential side reactions like oxidation.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A standard mixture of concentrated H₂SO₄ and HNO₃ is typically used.[2] Using fuming nitric acid may increase reactivity but can decrease selectivity.[4]
-
Alternative Routes: If isomer separation proves too difficult, consider an alternative strategy. Building the molecule through a Skraup or Pfitzinger synthesis using a pre-nitrated aniline, such as 4-nitroaniline, can provide unambiguous regiochemistry from the start.[5][6]
-
Q2: My nitration reaction is producing dark, tarry byproducts and the overall yield is low. What is causing this decomposition?
A2: Tar formation is indicative of over-oxidation or polymerization, which can be triggered by aggressive reaction conditions.
-
Causality: The nitrating mixture is a powerful oxidant. If the temperature is not adequately controlled, the electron-rich quinoline ring can be oxidized, leading to complex decomposition pathways.[4] This is especially true if there are any activating substituents on the ring.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: This is the most critical parameter. Ensure your cooling bath is efficient and add the nitrating mixture very slowly and dropwise to manage the exotherm.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Avoid unnecessarily long reaction times, which increase the likelihood of byproduct formation.
-
Quenching: Quench the reaction by carefully pouring it onto crushed ice.[2][7] This should be done slowly to control the release of heat as the strong acid is diluted.
-
Route C: The Sandmeyer Reaction
The Sandmeyer reaction is often the most reliable method for introducing the 2-bromo substituent.[8][9] It involves the diazotization of 2-amino-6-nitroquinoline followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. However, the diazonium intermediate is reactive and can lead to several key byproducts.
Caption: Sandmeyer reaction pathway and major side products.
Frequently Asked Questions (FAQs)
Q1: My main impurity is 6-nitroquinoline. How is this forming and how can I minimize it?
A1: The formation of 6-nitroquinoline is a result of a hydro-de-diazoniation (or deamination) side reaction, where the diazonium group is replaced by a hydrogen atom instead of the desired bromine.
-
Causality: This side reaction proceeds via a radical mechanism.[9] The diazonium salt can be reduced, losing N₂, to form an aryl radical. If this radical abstracts a hydrogen atom from the solvent or another molecule before it can react with the bromine source, the deaminated product is formed. This can be promoted by reducing agents or certain solvents.
-
Troubleshooting & Optimization:
-
Choice of Acid: While HCl is common, using HBr for both the diazotization and as the source of the bromide ion for the Sandmeyer step can increase the local concentration of the desired nucleophile.
-
Copper Catalyst: Ensure you are using a high-quality, active Cu(I)Br catalyst. The copper(I) species is crucial for the single-electron transfer that initiates the desired halogenation pathway.[10]
-
Avoid Reducing Agents: Ensure all reagents and solvents are free from adventitious reducing agents. For example, some batches of ethanol can contain aldehyde impurities that can promote this side reaction.
-
Q2: I am observing a significant amount of a byproduct that I've identified as 6-nitro-2-quinolone (2-hydroxy-6-nitroquinoline). What is the cause?
A2: This is a very common byproduct resulting from the reaction of the diazonium salt with water, the solvent.[8][11]
-
Causality: The diazonium salt is an excellent electrophile and can be readily attacked by water, which is always present in the aqueous acidic medium used for diazotization. This leads to the formation of a phenol-equivalent, which in this case is the tautomerically favored 2-quinolone. This reaction is often accelerated at higher temperatures.
-
Troubleshooting & Optimization:
-
Low Temperature: Keep the reaction temperature as low as possible (typically 0-5 °C) throughout the diazotization and the addition to the copper catalyst. The rate of reaction with water is highly temperature-dependent.
-
Control Water Content: While the reaction is aqueous, using highly concentrated acids (e.g., 48% HBr) can reduce the activity of water.
-
Addition Rate: Add the cold diazonium salt solution slowly to the heated (if required for decomposition) copper bromide solution. This keeps the instantaneous concentration of the diazonium salt low, favoring the catalyzed Sandmeyer pathway over the uncatalyzed hydrolysis.
-
Summary of Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Suggested Mitigation Strategy | Relevant Route(s) |
| Isomeric Nitro-bromoquinolines | Poor regioselectivity during electrophilic nitration. | Maintain strict low-temperature control (-5 to 0 °C); consider alternative synthesis with defined regiochemistry.[2] | A, B |
| Oxidized/Tarry Byproducts | Reaction temperature is too high during nitration, causing decomposition. | Add nitrating agent slowly and dropwise with efficient cooling; monitor reaction by TLC to avoid prolonged reaction times.[4] | A, B |
| 6-Nitroquinoline | Reductive deamination of the diazonium salt intermediate. | Use high-quality Cu(I)Br catalyst; ensure absence of reducing impurities.[9][10] | C |
| 6-Nitro-2-quinolone | Reaction of the diazonium salt with water (hydrolysis). | Maintain low temperature (0-5 °C) during diazotization and addition; add diazonium salt slowly to the catalyst.[8][11] | C |
| 2-Chloro-6-nitroquinoline | Use of HCl in diazotization step followed by CuBr Sandmeyer reaction. | Use HBr exclusively for both the diazotization and the copper salt preparation to avoid competing nucleophiles.[12] | C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Route C)
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Amino-6-nitroquinoline
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Caption: Workflow for the Sandmeyer synthesis of this compound.
Procedure:
-
Diazotization: In a flask, suspend 2-amino-6-nitroquinoline in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite in water and cool it. Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. After the addition is complete, stir the resulting solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate, larger flask, prepare a suspension of copper(I) bromide in a small amount of 48% HBr and cool it to 0-5 °C. Slowly and carefully, add the cold diazonium salt solution from the previous step to the CuBr suspension with vigorous stirring.
-
Decomposition: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of ~8-9.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Choudhary, D., & Khokra, S. L. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Gallagher, P. T. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ChemSrc. 2-chloro-6-nitroquinoline. [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
-
Chem-Impex. 6-Nitroquinoline. [Link]
-
MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
Triz Pharma-Tech Co.,Ltd. This compound. [Link]
- Google Patents.
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
-
PubChem. 6-Nitroquinoline. [Link]
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-6-nitroquinoline
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-6-nitroquinoline. This resource is tailored for researchers, medicinal chemists, and process development scientists who are leveraging this critical transformation in their synthetic workflows. The electron-deficient nature of the quinoline ring, amplified by the nitro group, presents unique challenges and opportunities for C-C bond formation. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How does the nitro group on the this compound substrate affect the Suzuki coupling reaction?
A1: The nitro group is a strong electron-withdrawing group, which has a significant electronic impact on the quinoline system. This generally makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which is the initial and often rate-determining step of the catalytic cycle.[1][2][3] While this enhanced reactivity is beneficial, the strong electron-withdrawing nature can also make the system more prone to certain side reactions. However, under standard Suzuki conditions with catalysts like Pd(PPh₃)₄, the nitro group itself is typically inert and does not act as a leaving group.[1]
Q2: Is my this compound substrate compatible with standard palladium catalysts like Pd(PPh₃)₄?
A2: Yes, Pd(PPh₃)₄ is a viable catalyst for the Suzuki coupling of bromoquinolines.[4] However, for challenging substrates or to improve reaction efficiency (lower catalyst loading, faster reaction times), more advanced catalytic systems are often recommended.[1] These include pre-catalysts paired with bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf, which can enhance catalyst stability and activity.[4][5][6]
Q3: Can the quinoline nitrogen interfere with the palladium catalyst?
A3: Yes, the nitrogen atom in the quinoline ring can coordinate with the palladium center.[7] This coordination can sometimes act as a catalyst inhibitor by forming stable, inactive complexes, thereby slowing down or stalling the reaction. The use of bulky ligands on the palladium catalyst can often mitigate this issue by sterically hindering the quinoline nitrogen from coordinating to the metal center.[6][7]
Q4: What are the most common side reactions to watch for with this substrate?
A4: The three most prevalent side reactions are:
-
Hydrodehalogenation (or Debromination): This is the replacement of the bromine atom with a hydrogen, yielding 6-nitroquinoline. It can be caused by various factors, including the presence of protic impurities or specific reaction pathways involving the base and solvent.[7][8][9]
-
Homocoupling: This is the self-coupling of the boronic acid partner to form a biaryl byproduct. The presence of oxygen in the reaction is a primary cause of homocoupling.[8][10]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is particularly problematic with unstable boronic acids and can be accelerated by the presence of water or strong bases.[1][10]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low to No Conversion of this compound
Your reaction has stalled, with significant starting material remaining after the expected reaction time.
dot graph TD { A[Start: Low/No Conversion] --> B{Inert Atmosphere Check}; B -->|Yes| C{Catalyst/Ligand Activity Check}; B -->|No| B_Fix[Purge system with Ar/N₂. Use degassed solvents.]; C -->|Active| D{Base & Solvent Check}; C -->|Inactive/Old| C_Fix[Use fresh catalyst/ligand. Consider a pre-catalyst.]; D -->|Optimal| E{Temperature Check}; D -->|Suboptimal| D_Fix[Screen bases (K₃PO₄, Cs₂CO₃). Ensure proper solvent mixture (e.g., Dioxane/H₂O).]; E -->|Sufficient| F[Consider Boronic Acid Quality]; E -->|Too Low| E_Fix[Increase temperature (e.g., 80-110°C).]; }
Caption: Troubleshooting workflow for low or no conversion.
-
Potential Cause & Rationale:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[11][12] Improper degassing of solvents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation. Similarly, the palladium source or ligand may have degraded during storage.
-
Inadequate Base: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[13][14][15] If the base is not strong enough, is insoluble in the reaction medium, or is of poor quality, this step will be inefficient. For electron-deficient systems, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[5][6]
-
Poor Reagent Solubility: If the reactants are not adequately dissolved at the reaction temperature, the reaction will be slow or incomplete. Ensure you are using an appropriate solvent system, such as a mixture of an organic solvent (dioxane, THF, toluene) and water, to dissolve both the organic substrates and the inorganic base.[8][13][16]
-
Insufficient Temperature: Many Suzuki couplings require thermal energy to proceed at a reasonable rate.[11] Temperatures between 80-110 °C are typical.[7]
-
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Degas your solvent(s) thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[17] Maintain a positive pressure of inert gas throughout the reaction.
-
Verify Reagent Quality: Use a fresh bottle of palladium catalyst and ligand. For better consistency, consider using a modern, air-stable pre-catalyst (e.g., an XPhos-palladium pre-catalyst).[4]
-
Optimize the Base: Switch to a stronger or more soluble base. A common first choice for difficult couplings is K₃PO₄. Use 2-3 equivalents of the base.
-
Increase Reaction Temperature: If the reaction is being run at a lower temperature, cautiously increase it in increments to a maximum of around 110-120°C, monitoring for any signs of decomposition.
-
Problem 2: Significant Formation of Debrominated Side Product (6-Nitroquinoline)
You are observing a significant amount of the starting material where the bromine has been replaced by hydrogen.
dot graph TD { A[Start: High Debromination] --> B{Check for Protic Sources}; B -->|Present| B_Fix[Use anhydrous solvents. Dry base thoroughly.]; B -->|Absent| C{Evaluate Base Choice}; C -->|Strong Base| C_Fix[Switch to a milder base (e.g., K₂CO₃, KF).]; C -->|Mild Base| D{Re-evaluate Ligand}; D --> D_Fix[Use a bulkier, more electron-rich ligand to favor reductive elimination over side reactions.]; }
Caption: Decision tree for minimizing debromination.
-
Potential Cause & Rationale:
-
Presence of a Hydride Source: Hydrodehalogenation occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[8] This hydride can originate from water, alcohols used as solvents, or even from certain bases or additives.
-
Base-Induced Pathway: Some bases can promote this side reaction. While a strong base is needed for transmetalation, an overly strong or reactive base might contribute to the debromination pathway.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While many Suzuki protocols use water as a co-solvent, if debromination is severe, switching to strictly anhydrous conditions can be beneficial.[7][11] Use anhydrous solvents and dry the base in an oven before use.
-
Modify the Base: If using a very strong base like an alkoxide, switch to a carbonate (Cs₂CO₃, K₂CO₃) or a phosphate (K₃PO₄).[5] Sometimes, a milder base like potassium fluoride (KF) can suppress this side reaction.[14]
-
Change the Ligand: Switching to a different class of ligand can alter the relative rates of the desired coupling versus the undesired debromination. Bulky biarylphosphine ligands are often effective at promoting the desired C-C bond-forming reductive elimination.[7]
-
Problem 3: Boronic Acid Homocoupling is the Major Product
The primary product isolated is the dimer of your boronic acid, with little to no desired cross-coupled product.
-
Potential Cause & Rationale:
-
Oxygen Contamination: This is the most common cause of boronic acid homocoupling.[8][10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.
-
Use of a Pd(II) Pre-catalyst: If a Pd(II) source (like Pd(OAc)₂) is used, its reduction to Pd(0) can sometimes be inefficient or consume some of the boronic acid, leading to homocoupling.[10]
-
-
Troubleshooting Steps:
-
Improve Degassing Technique: This cannot be overstated. Ensure all reaction components, especially the solvent, are rigorously deoxygenated before adding the catalyst.[11][17]
-
Use a Pd(0) Source: Start with a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the need for an in-situ reduction step that can contribute to homocoupling.[11]
-
Recommended Starting Protocol
For researchers beginning their optimization, the following protocol provides a robust starting point.
Experimental Protocol: General Suzuki Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ (3 mol%) or an appropriate pre-catalyst/ligand system).[4][18]
-
Solvent Addition: Add degassed solvent via syringe. A common and effective system is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[8][13]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Parameter Comparison Table
| Parameter | Condition 1 (Standard) | Condition 2 (For Difficult Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (1-2 mol%) | G3 pre-catalyst is more active and stable, allowing lower loading.[4] |
| Ligand | - | - | XPhos is a bulky, electron-rich ligand ideal for challenging couplings.[4][5] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ or Cs₂CO₃ (3 equiv.) | Stronger bases are more effective at activating the boronic acid for transmetalation.[5][6] |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (5:1) | Dioxane is often superior for solubilizing a wider range of substrates.[13] |
| Temperature | 90 °C | 100-110 °C | Higher temperatures can overcome activation barriers for sterically hindered or electronically challenging partners.[6] |
References
- BenchChem. (n.d.). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Suzuki reaction.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- ScienceDirect. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
- RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
- Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. DOI:10.1039/C3CS60197H.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- BenchChem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Myers Group, Harvard University. (n.d.). The Suzuki Reaction.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- National Institutes of Health (NIH). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. scribd.com [scribd.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Nucleophilic Substitution of 2-Bromo-6-nitroquinoline
Welcome to the technical support center for the nucleophilic substitution of 2-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Introduction to the Challenges
The nucleophilic aromatic substitution (SNAr) of this compound is a powerful transformation for the synthesis of novel quinoline derivatives, which are prevalent scaffolds in medicinal chemistry. However, this reaction is not without its challenges. The electronic properties of the quinoline ring system, combined with the specific placement of the bromo and nitro groups, can lead to a variety of issues including low reactivity, side product formation, and difficulties in purification. This guide will provide in-depth insights and practical solutions to these problems.
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic substitution of this compound often sluggish or low-yielding?
A1: Low reactivity in this SNAr reaction can be attributed to several factors:
-
Electronic Effects: Nucleophilic substitution on the quinoline ring is most favorable at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen, which helps stabilize the negatively charged Meisenheimer intermediate.[1] While the bromine is at the activated C2 position, the nitro group is at the C6 position. For optimal activation, strong electron-withdrawing groups (EWGs) should be positioned ortho or para to the leaving group to stabilize the intermediate through resonance.[2][3][4] In this compound, the nitro group is not in a position to directly stabilize the negative charge developed at C2 during nucleophilic attack.
-
Leaving Group Ability: In many SNAr reactions, the order of leaving group ability for halogens is F > Cl > Br > I.[3] This is contrary to SN2 reactions and is because the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[3] While bromine is a competent leaving group, it is not as activating as fluorine.
-
Nucleophile Strength: The reaction rate is highly dependent on the strength of the nucleophile. Weaker nucleophiles will react more slowly and may require more forcing conditions.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Potential side reactions include:
-
Vicarious Nucleophilic Substitution (VNS): The nitro group can activate the aromatic ring for nucleophilic attack at positions other than the one bearing the leaving group, leading to the substitution of a hydrogen atom. This can result in a complex mixture of products.[5]
-
Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the intended nucleophile, leading to solvolysis products, especially at higher temperatures.[3][6]
-
Hydrolysis: The starting material or the product can be susceptible to hydrolysis if water is present in the reaction mixture. This can be a significant issue when using hygroscopic solvents or reagents.[3]
-
Reduction of the Nitro Group: If certain nucleophiles or reaction conditions are used, the nitro group can be partially or fully reduced, leading to undesired byproducts.[7]
Q3: Can I use palladium-catalyzed cross-coupling reactions as an alternative to SNAr for this substrate?
A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are excellent alternatives for forming C-N bonds and can often overcome the limitations of SNAr.[8][9][10] These reactions are generally more tolerant of a wider range of functional groups and can be effective even when the substrate is not strongly activated towards SNAr.[8][11]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the nucleophilic substitution of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Activation of the Quinoline Ring | Increase the reaction temperature. Be mindful that higher temperatures can also promote side reactions. | Higher temperatures provide the necessary activation energy to overcome the electronic barrier for nucleophilic attack. |
| Poor Leaving Group Ability | While you cannot change the bromine on the starting material, ensure your reaction conditions are optimized to facilitate its departure. This can sometimes be influenced by the choice of solvent and base. | The nature of the leaving group is intrinsic to the substrate. Optimization of other parameters is key. |
| Weak Nucleophile | Use a stronger nucleophile if possible. For example, use an alkoxide instead of an alcohol. Alternatively, the nucleophilicity of amines and alcohols can be increased by adding a non-nucleophilic base to deprotonate them. | A more potent nucleophile will have a lower activation energy for the initial attack on the aromatic ring, thus increasing the reaction rate.[3] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[3] Ensure the solvent is anhydrous. | Polar aprotic solvents effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[3] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[3][12] |
Problem 2: Formation of Multiple Side Products
Possible Causes & Solutions
| Cause | Recommended Solution | Scientific Rationale |
| Vicarious Nucleophilic Substitution (VNS) | Carefully control the reaction stoichiometry and temperature. Lowering the temperature may favor the desired SNAr pathway. Consider using a less basic nucleophile if VNS is a major issue. | VNS and SNAr are often competing reactions. Modifying reaction conditions can shift the selectivity towards the desired product.[5] |
| Reaction with Solvent (Solvolysis) | Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or NMP.[6] | This eliminates the competition between the solvent and the intended nucleophile for the electrophilic site. |
| Hydrolysis | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Preventing the ingress of water minimizes the potential for hydrolysis of the starting material or product.[3] |
| Di-substitution | If your nucleophile has more than one reactive site, or if there's a possibility of the product reacting further, use a stoichiometric amount of the nucleophile and consider a lower reaction temperature. | Controlling the stoichiometry can favor mono-substitution and minimize the formation of over-reacted products.[3] |
Problem 3: Difficult Purification
Possible Causes & Solutions
| Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Starting Material | Optimize the reaction to go to full conversion. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. | Driving the reaction to completion simplifies the purification process by eliminating one of the major components of the mixture. |
| Formation of Tarry Byproducts | Lower the reaction temperature and shorten the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. | High temperatures and prolonged reaction times can lead to decomposition and polymerization of reactive species. |
| Emulsion Formation During Workup | Add brine (saturated aqueous NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite. | Changes in the ionic strength of the aqueous phase can often disrupt emulsions, facilitating phase separation. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the base (2.0 eq).
-
Under an inert atmosphere, add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Add the amine nucleophile (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides an alternative, palladium-catalyzed method for the amination of this compound.[9]
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 eq relative to Pd).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the base (1.5-2.0 eq) and this compound (1.0 eq) under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.5 eq) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
References
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. (2021). National Institutes of Health. [Link]
-
Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. (2021). National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (2018). Wordpress. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2017). Semantic Scholar. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (2023). Organic Chemistry Portal. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
-
Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. (2002). University of Windsor. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023). ChemRxiv. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2018). ACS Publications. [Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Semantic Scholar. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2019). RSC Publishing. [Link]
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Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). ResearchGate. [Link]
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (2017). National Institutes of Health. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2023). ChemRxiv. [Link]
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Optimization of organophotochemical SNAr reaction. (2021). ResearchGate. [Link]
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One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). ACS Publications. [Link]
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The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. (2015). RSC Publishing. [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2017). ResearchGate. [Link]
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange. [Link]
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Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2023). YouTube. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. [Link]
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Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. (1998). RSC Publishing. [Link]
-
What is Nucleophilic Substitution?. (2023). Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Nucleophilic Substitution Reactions - Haloalkanes. (2023). CK-12 Foundation. [Link]
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SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
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Nucleophilic Substitution (SN1, SN2). (2023). Organic Chemistry Portal. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2017). ResearchGate. [Link]
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Halogenalkanes and nucleophilic substitution. (2023). chemguide.co.uk. [Link]
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Nucleophilic Substitution (SN1, SN2). (2023). Organic Chemistry Portal. [Link]
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Technical Support Center: Purification of 2-Bromo-6-nitroquinoline
Welcome to the technical support center for 2-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
The purification of this compound is critical for its use as a synthetic intermediate. The presence of even minor impurities can significantly impact the outcome of subsequent reactions. This guide addresses the most common challenges in obtaining high-purity this compound, focusing on impurities derived from its likely synthesis via the Sandmeyer reaction.
Understanding the Source of Impurities
The most common and practical route to synthesize this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-6-nitroquinoline followed by a copper(I) bromide-mediated substitution.[1][2] This synthetic pathway is effective but can introduce specific impurities that must be removed.
Key Potential Impurities:
-
Unreacted Starting Material: 2-Amino-6-nitroquinoline.
-
Phenolic Byproduct: 2-Hydroxy-6-nitroquinoline (formed by the reaction of the diazonium salt intermediate with water).[3]
-
Residual Copper Salts: From the Sandmeyer reaction catalyst.
The purification strategy must effectively separate the desired moderately polar product from the more polar starting material and the highly polar phenolic byproduct.
Troubleshooting and Purification Protocols
FAQ 1: My TLC analysis shows a baseline spot and a spot that is more polar than my product. What are these impurities and how do I remove them?
Answer:
This is a classic impurity profile for a Sandmeyer reaction product. The baseline spot is likely residual inorganic copper salts, and the more polar spot is almost certainly the starting material, 2-amino-6-nitroquinoline, and/or the phenolic byproduct, 2-hydroxy-6-nitroquinoline. The primary amino group and the hydroxyl group are significantly more polar than the bromo group of your target compound.
Causality:
-
Incomplete Diazotization: If the reaction of 2-amino-6-nitroquinoline with nitrous acid is not complete, the unreacted amine will be carried through the workup.[4]
-
Reaction with Water: The intermediate diazonium salt is susceptible to nucleophilic attack by water, especially if the reaction temperature rises or if there is a prolonged reaction time before the addition of CuBr. This leads to the formation of 2-hydroxy-6-nitroquinoline.[3]
Solution Workflow:
A two-stage purification is recommended: an initial aqueous wash to remove copper salts, followed by either column chromatography or recrystallization to remove organic impurities.
Caption: Initial workup and purification workflow.
Detailed Protocol 1: Aqueous Wash and Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Copper Removal: Wash the organic layer with an aqueous solution of ammonia or a chelating agent like EDTA. This will complex with the copper ions and pull them into the aqueous phase.
-
Separation: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
After this initial cleanup, proceed to one of the purification methods below.
FAQ 2: My product is an oil and won't solidify, or it crystallizes with low purity. How do I choose the right purification method?
Answer:
The presence of impurities often lowers the melting point of a compound, causing it to appear as an oil or a low-melting solid.[5] The choice between recrystallization and column chromatography depends on the quantity and nature of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities when a suitable solvent is found. It is often faster and more scalable than chromatography.[6][7]
-
Column Chromatography is the most powerful method for separating mixtures with components of differing polarities and is ideal when impurities are present in significant quantities.[8][9]
Troubleshooting Decision Tree:
Caption: Decision tree for choosing a purification method.
In-Depth Purification Protocols
Protocol 1: Recrystallization
The key to successful recrystallization is selecting a solvent (or solvent system) in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.[10]
Step-by-Step Methodology:
-
Solvent Screening: Test various solvents. Based on the structure of this compound (a moderately polar aromatic compound), good starting points are ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[6]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the product from both more polar (starting material, phenol) and less polar impurities.[8]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the product has an Rf value of approximately 0.25-0.35, and there is good separation from all impurity spots. A gradient of ethyl acetate in hexanes is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if solubility is an issue). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This gradient elution will first wash off non-polar impurities, followed by your product, and finally the highly polar impurities.[5]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary for Purification Parameters
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | N/A | Silica Gel (Standard Grade) |
| Recommended Solvents | Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexanes | Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., 0% to 20% Ethyl Acetate) |
| Key Advantage | Fast, scalable, good for minor impurities | High resolving power, effective for complex mixtures |
| Primary Indication | Crude material is mostly product with minor impurities. | Crude TLC shows multiple spots or significant impurities. |
Final Purity Assessment
After purification, it is essential to confirm the purity of your this compound. Standard methods include:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding to the product structure with no significant impurity peaks.
-
HPLC/GC-MS: Provides quantitative purity data. For HPLC, a reversed-phase C18 column is typically effective for this class of compounds.[11][12]
By understanding the synthetic origin of impurities and applying these systematic purification and troubleshooting strategies, researchers can confidently obtain high-purity this compound for their downstream applications.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. Available at: [Link]
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. Available at: [Link]
-
Laurence, L. & Craig, A. (2017). Organic Chemistry Laboratory Techniques. LibreTexts. Available at: [Link]
-
Hodgson, H. H., & Marsden, E. (1944). The mechanism of the Sandmeyer reaction. Part VI. The decomposition of the diazo-compound from 5-nitro-2-amino-anisole. Journal of the Chemical Society, 395. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Chemistry LibreTexts (2021). 2.1: Recrystallization. Available at: [Link]
-
EBSCO Information Services. Recrystallization (chemistry) | Research Starters. Available at: [Link]
-
Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Wikipedia. Recrystallization (chemistry). Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Barrio, P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 1159–1165. Available at: [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. Available at: [Link]
-
The Organic Chemistry Tutor (2021). 22.5 Sandmeyer Reactions. YouTube. Available at: [Link]
-
HALO® Chromatography. HPLC Columns for Chromatography Separation. Available at: [Link]
-
Kumar, V., et al. (2012). Halo columns: new generation technology for high speed liquid chromatography. Journal of Chromatographic Science, 50(5), 384-391. Available at: [Link]
-
Grych, M., et al. (2022). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 61(15), e202117469. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Kumar, V., et al. (2012). Halo columns: new generation technology for high speed liquid chromatography. PubMed. Available at: [Link]
-
Hassan, H. M., et al. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Australian Journal of Chemistry, 46(8), 1177-1186. Available at: [Link]
-
Hassan, H. M., et al. (2000). Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite. Journal of Organic Chemistry, 65(20), 6512-6521. Available at: [Link]
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- 4. Diazotisation [organic-chemistry.org]
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- 12. Halo columns: new generation technology for high speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical success.
I. Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure high yield and purity, especially during scale-up. The most reliable and scalable synthetic route proceeds through the following key transformations:
-
Chlorination of 6-Nitroquinolin-2(1H)-one: The readily available starting material, 6-Nitroquinolin-2(1H)-one, is converted to the corresponding 2-chloro derivative using a chlorinating agent.
-
Amination of 2-Chloro-6-nitroquinoline: The chloro group is then displaced by an amino group to furnish 2-Amino-6-nitroquinoline.
-
Sandmeyer Bromination of 2-Amino-6-nitroquinoline: The final step involves the diazotization of the amino group followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromo substituent at the 2-position.
This strategic pathway is chosen for its robustness and the commercial availability of the starting materials. Below is a visual representation of this synthetic workflow.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be necessary depending on the scale of the reaction and the available equipment.
Protocol 1: Synthesis of 2-Chloro-6-nitroquinoline
This procedure details the conversion of 6-nitroquinolin-2(1H)-one to 2-chloro-6-nitroquinoline.
Materials:
| Reagent/Solvent | Molecular Weight | Moles (per 1 eq. starting material) | Quantity (for 10g scale) |
| 6-Nitroquinolin-2(1H)-one | 190.15 g/mol | 1.0 | 10.0 g |
| Phosphorus oxychloride (POCl3) | 153.33 g/mol | 5.0 | 40.3 g (24.5 mL) |
| Toluene | - | - | 100 mL |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Reagent Addition: Charge the flask with 6-Nitroquinolin-2(1H)-one (10.0 g, 52.6 mmol) and toluene (50 mL).
-
Heating and Chlorination: Slowly add phosphorus oxychloride (24.5 mL, 263 mmol) to the stirred suspension. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-chloro-6-nitroquinoline can be purified by recrystallization from ethanol to yield a pale yellow solid.
Protocol 2: Synthesis of 2-Amino-6-nitroquinoline
This protocol describes the amination of 2-chloro-6-nitroquinoline.
Materials:
| Reagent/Solvent | Moles (per 1 eq. starting material) | Quantity (for 10g scale) |
| 2-Chloro-6-nitroquinoline | 1.0 | 10.0 g |
| Ammonium hydroxide (28-30%) | 10.0 | ~50 mL |
| Ethanol | - | 100 mL |
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve 2-chloro-6-nitroquinoline (10.0 g, 47.9 mmol) in ethanol (100 mL).
-
Reagent Addition: Add ammonium hydroxide solution (~50 mL, excess).
-
Heating: Seal the vessel and heat the mixture to 120-130 °C for 12-18 hours with stirring. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure.
-
Purification: Wash the collected solid with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Protocol 3: Synthesis of this compound via Sandmeyer Reaction
This final step converts the amino group to the desired bromo group. The Sandmeyer reaction is a classic method for this transformation.[1][2]
Materials:
| Reagent/Solvent | Moles (per 1 eq. starting material) | Quantity (for 10g scale) |
| 2-Amino-6-nitroquinoline | 1.0 | 10.0 g |
| Hydrobromic acid (48%) | 4.0 | ~25 mL |
| Sodium nitrite (NaNO2) | 1.2 | 4.4 g |
| Copper(I) bromide (CuBr) | 1.2 | 9.2 g |
| Water | - | As needed |
Procedure:
-
Diazotization:
-
Suspend 2-Amino-6-nitroquinoline (10.0 g, 52.9 mmol) in a mixture of hydrobromic acid (48%, 25 mL) and water (50 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (4.4 g, 63.5 mmol in 15 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (9.2 g, 64.1 mmol) in hydrobromic acid (48%, 15 mL).
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the mixture and pour it into water (200 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
-
III. Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Caption: Common troubleshooting issues and their potential solutions.
FAQs for Step 1: Chlorination
-
Q1: My chlorination reaction is sluggish and does not go to completion. What should I do?
-
A1: Ensure that the phosphorus oxychloride is fresh and has not been exposed to moisture, as this can reduce its reactivity.[4][5] You can also try increasing the reaction temperature slightly or extending the reaction time. For scale-up, efficient stirring is crucial to maintain a homogeneous reaction mixture.
-
-
Q2: The work-up of the chlorination reaction is difficult due to the formation of a thick slurry. How can I improve this?
-
A2: The quenching of excess POCl₃ with ice is highly exothermic and can be difficult to control on a larger scale.[6][7] A reverse quench, where the reaction mixture is added slowly to a large excess of ice-water, can be more manageable. Ensure vigorous stirring during the quench to dissipate heat effectively.
-
FAQs for Step 2: Amination
-
Q1: The amination reaction is not proceeding to completion, and I still have starting material present. What can I do?
-
A1: Amination in a pressure vessel requires sufficient temperature and pressure to proceed efficiently. Ensure that your reaction vessel is properly sealed and that the target temperature is maintained. You can also increase the reaction time or the excess of the ammonia source.
-
-
Q2: I am observing the formation of 2-hydroxy-6-nitroquinoline as a side product. How can I avoid this?
-
A2: The formation of the hydroxy derivative is due to the hydrolysis of the starting material. This can be minimized by using a less aqueous ammonia source if possible, or by ensuring that the reaction is driven to completion to consume the starting material.
-
FAQs for Step 3: Sandmeyer Bromination
-
Q1: My Sandmeyer reaction is giving a low yield of the desired product. What are the critical parameters to control?
-
A1: The temperature during the diazotization step is critical and must be maintained between 0-5 °C to prevent the premature decomposition of the diazonium salt.[8] The slow, dropwise addition of the sodium nitrite solution is also essential. Furthermore, the purity of the starting 2-amino-6-nitroquinoline is important, as impurities can interfere with the reaction.
-
-
Q2: I am observing significant tar formation during the Sandmeyer reaction. How can this be minimized?
-
A2: Tar formation is often a result of the diazonium salt decomposing in an uncontrolled manner. Strict temperature control during both the diazotization and the addition to the copper(I) bromide solution is crucial. Using freshly prepared, high-purity copper(I) bromide can also improve the reaction's efficiency and reduce side reactions.[9]
-
IV. Safety Considerations
Scaling up chemical syntheses introduces new safety challenges. It is imperative to conduct a thorough risk assessment before commencing any work.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water.[4][5][6][7][10] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Hydrobromic Acid: A strong, corrosive acid that can cause severe burns. Handle with appropriate PPE.
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to use them in solution immediately after their formation and not to isolate them.
-
Exothermic Reactions: Both the quenching of POCl₃ and the Sandmeyer reaction are exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions, especially on a larger scale.
V. References
-
BenchChem. (2025). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Retrieved from BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for 2-Amino-6-nitroquinoxaline in Organic Synthesis. Retrieved from BenchChem.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Mol-Instincts. (2025). 2-chloro-6-nitroquinoline - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
BenchChem. (2025). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Retrieved from BenchChem.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
Yuan, X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Kumar, R., & Chaudhary, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2926.
-
Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes. Retrieved from
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from BenchChem.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (1997). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (6), 885-891.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from BenchChem.
-
Triz Pharma-Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Purification of 1-(2-Bromo-6-chlorophenyl)indolin-2-one. Retrieved from BenchChem.
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.airliquide.com [my.airliquide.com]
Preventing decomposition of 2-Bromo-6-nitroquinoline during reaction
Welcome to the technical support center for 2-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity of your reactions and the success of your synthetic campaigns.
Troubleshooting Guide: Preventing Decomposition
This section directly tackles issues that can arise during reactions involving this compound, focusing on identifying the root cause and providing actionable solutions.
Question 1: My reaction mixture is turning dark brown or black, and I'm observing a significant drop in yield. What is happening?
Answer:
A dark coloration in your reaction mixture is a common indicator of decomposition of this compound. This degradation can be attributed to several factors, often working in concert. The primary culprits are typically harsh reaction conditions that promote unwanted side reactions.
Underlying Causes and Mechanistic Insights:
-
Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.[1][2][3] This makes the bromine atom susceptible to displacement by nucleophiles present in your reaction mixture, such as amines, hydroxides, or even some solvents under basic conditions. The resulting byproducts can further react and polymerize, leading to the dark coloration. The rate of this substitution is often accelerated by the presence of strong electron-withdrawing groups, like the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][4]
-
Reductive Dehalogenation: In the presence of certain catalysts (particularly palladium) and a hydrogen source, the carbon-bromine bond can be cleaved, leading to the formation of 6-nitroquinoline.[5][6] This process, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions if the conditions are not carefully controlled.[7]
-
Nitro Group Reduction: The nitro group itself is susceptible to reduction under various conditions, especially with certain metals (like iron or zinc in acidic media) or catalytic hydrogenation.[8][9][10] While sometimes a desired transformation, unintended reduction can lead to a mixture of products, including the corresponding amine, which can be more reactive and prone to oxidation or other side reactions.
dot
Caption: Potential decomposition pathways for this compound.
Question 2: I'm attempting a Suzuki coupling with this compound, but I'm consistently getting low yields and a significant amount of debrominated byproduct (6-nitroquinoline). How can I optimize this reaction?
Answer:
This is a classic challenge in palladium-catalyzed cross-coupling reactions with electron-deficient aryl halides.[11][12][13][14] The key is to favor the desired cross-coupling pathway over the competing hydrodehalogenation.
Troubleshooting Protocol for Suzuki Coupling:
-
Catalyst and Ligand Selection:
-
Palladium Source: While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable ligand are often more effective.[15][16][17]
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands, such as SPhos or XPhos, can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, thereby outcompeting the hydrodehalogenation side reaction.[15][17]
-
-
Base and Solvent System:
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can be too harsh for this substrate.[18] For Suzuki couplings, milder inorganic bases are generally preferred. A systematic screen of bases is recommended.
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed in Suzuki reactions.[15][19]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures can promote decomposition. Aim for the lowest effective temperature, typically in the range of 80-100 °C.[18]
-
Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can lead to the degradation of the palladium catalyst and promote side reactions.
-
Experimental Protocol: Optimized Suzuki Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or the palladium source and ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | Promotes efficient cross-coupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Milder conditions to minimize decomposition. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Standard for Suzuki reactions. |
| Temperature | 80-100 °C | Balances reaction rate and substrate stability. |
Question 3: I am trying to perform a Buchwald-Hartwig amination and am observing significant hydrodehalogenation. What adjustments should I make?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.[7] The mechanism can involve a β-hydride elimination from the palladium-amide intermediate.[7]
Strategies to Minimize Hydrodehalogenation in Buchwald-Hartwig Amination:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount. Ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) are designed to promote the C-N reductive elimination, which is the product-forming step.[7][20][21]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice.[18] However, if decomposition is observed, switching to a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or carefully titrating the amount of base can be beneficial.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. Ensure the solvent is thoroughly dried to prevent hydrolysis of the active catalyst or intermediates.
dot
Caption: Simplified Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture. Long-term storage under an inert atmosphere (argon or nitrogen) is recommended to prevent slow degradation.
Q2: Can I reduce the nitro group without affecting the bromo substituent?
A2: Yes, selective reduction of the nitro group is possible, but requires careful choice of reagents.
-
Catalytic Hydrogenation: Standard catalytic hydrogenation with Pd/C is likely to cause concurrent dehalogenation.[9] Using Raney Nickel may offer better selectivity in preserving the C-Br bond.[9]
-
Metal/Acid Reduction: The use of tin(II) chloride (SnCl₂) in a non-acidic solvent like ethanol is a mild and often effective method for selectively reducing nitro groups in the presence of halides.[8][22] Iron or zinc powder in acetic acid can also be used, but the reaction should be carefully monitored to avoid over-reduction or dehalogenation.[9]
Q3: Is this compound thermally stable?
A3: While aromatic nitro compounds are generally more stable than their aliphatic counterparts, they can undergo exothermic decomposition at elevated temperatures.[23][24] It is advisable to avoid prolonged heating at high temperatures (>150 °C) unless required by the reaction conditions, and even then, the reaction time should be minimized.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. Available from: [Link]
- Process for the reduction of halo nitro aromatic compounds. (1964). Google Patents.
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Catalysts. Available from: [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Dehalogenation. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available from: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. (2014). ResearchGate. Available from: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. Available from: [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2020). PubMed. Available from: [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). MDPI. Available from: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available from: [Link]
-
Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Available from: [Link]
-
Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Dissolving metal reduction of the aromatic nitro group. (2025). ResearchGate. Available from: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. Available from: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube. Available from: [Link]
-
Reduction of Nitro Groups. (2015). YouTube. Available from: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Available from: [Link]
-
Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2024). Cosmetic Ingredient Review. Available from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
The Suzuki Reaction. (n.d.). Harvard University. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available from: [Link]
-
This compound. (n.d.). Triz Pharma-Tech Co,Ltd.. Available from: [Link]
-
2-Bromoquinoline. (n.d.). PubChem. Available from: [Link]
-
2-Bromo-6-nitroaniline. (n.d.). PubChem. Available from: [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Available from: [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development. Available from: [Link]
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (2015). Der Pharma Chemica. Available from: [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2025). ResearchGate. Available from: [Link]
-
Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). Cosmetic Ingredient Review. Available from: [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. Available from: [Link]
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Technical Support Center: Monitoring Reactions of 2-Bromo-6-nitroquinoline by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Bromo-6-nitroquinoline. The information presented herein is curated to offer practical, field-proven insights and troubleshooting strategies to ensure reliable and reproducible results.
Introduction: The Critical Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions.[1][2][3] For reactions involving this compound, a versatile building block in medicinal chemistry, precise reaction monitoring is crucial to optimize yields, minimize side-product formation, and determine the reaction endpoint.[4] This guide will delve into the nuances of applying TLC to this specific substrate, addressing common challenges and providing robust protocols.
The polarity of quinoline derivatives, and thus their mobility on a TLC plate, is significantly influenced by the substituents on the quinoline core.[5][6] The presence of a bromine atom and a nitro group in this compound imparts a moderate polarity to the molecule. Understanding how the polarity, and therefore the Retention Factor (Rf), changes as the bromine is substituted in reactions such as nucleophilic aromatic substitutions (SNAr), Suzuki-Miyaura couplings, or Buchwald-Hartwig aminations is key to successful TLC monitoring.[7][8]
Experimental Workflow for TLC Monitoring
The following diagram illustrates the standard workflow for monitoring a reaction involving this compound using TLC.
Caption: Workflow for monitoring reactions using TLC.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for TLC analysis of this compound reactions?
A1: A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] For this compound, a good initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate .[5] The polarity can then be adjusted based on the initial results. If the spots remain at the baseline, increase the polarity by adding more ethyl acetate.[1][5] Conversely, if the spots run with the solvent front, decrease the polarity by adding more hexanes.[1][5]
Q2: How do I properly spot the TLC plate for reaction monitoring?
A2: For effective reaction monitoring, a three-lane spotting technique is highly recommended.[9][10]
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot - Co): Spot the starting material first, and then carefully spot the reaction mixture directly on top of the starting material spot.[9] This is crucial for distinguishing between the starting material and the product if they have similar Rf values.[9][11]
-
Lane 3 (Reaction Mixture - RM): Spot a sample of your reaction mixture.[9]
Ensure the spots are small (1-2 mm in diameter) and are applied above the solvent level in the developing chamber.[6][12] If the reaction mixture is too concentrated, it can lead to streaking.[2][12]
Q3: How do I visualize the spots on the TLC plate?
A3: this compound and many of its derivatives are aromatic and contain conjugated systems, making them visible under UV light (254 nm).[1][13] The spots will appear as dark circles on a fluorescent green background.[13] It is good practice to circle the spots with a pencil while viewing under the UV lamp.[13]
For compounds that are not UV-active or for enhanced visualization, chemical stains can be used.[1][13]
-
Iodine Chamber: A general stain that reacts with many organic compounds to produce brownish spots.[1][13]
-
Potassium Permanganate (KMnO₄) Stain: Useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[13]
-
Vanillin or p-Anisaldehyde Stains: These are good general-purpose stains that can produce a range of colors for different functional groups upon heating.[13][14]
Q4: How do I interpret the TLC results to determine if my reaction is complete?
A4: The reaction is considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the reaction mixture lane.[1] Concurrently, you should observe the appearance of a new spot (or spots) corresponding to your product(s). The product's Rf value will differ from the starting material's due to the change in polarity upon substitution of the bromine atom.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots remain at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate.[1][5][6] | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[1][5][6] |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar for the compounds.[1][5][6] | Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture).[1][5][6] |
| Streaking or elongated spots | The sample is too concentrated.[1][2][12] | Dilute the sample before spotting it on the TLC plate.[2][12] |
| The compound may be acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[6][14] | |
| The compound is unstable on silica gel.[1] | Consider using alumina TLC plates or running a 2D TLC to check for decomposition.[1][11] | |
| Starting material and product have very similar Rf values | The chosen mobile phase does not provide adequate separation.[1][11] | Experiment with different solvent systems of varying polarities.[1][11] Try a different stationary phase, such as alumina.[15] |
| No spots are visible under UV light | The compounds do not have a UV-active chromophore.[5] The sample concentration is too low.[5][12][16] | Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[5][13] Concentrate the sample before spotting it on the TLC plate.[5][12] |
Advanced Considerations for this compound Reactions
Impact of the Nitro Group: The strongly electron-withdrawing nitro group in this compound activates the quinoline ring towards nucleophilic aromatic substitution.[17][18] This electronic effect can also influence the interaction of the molecule with the silica gel stationary phase, which is slightly acidic.[19]
Reactivity of the Bromo Group: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the C-Br bond is cleaved. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in these transformations.[20] The progress of these reactions can be effectively monitored by the disappearance of the this compound spot and the appearance of a new, often less polar, product spot.
Potential Side Reactions: In reactions with nucleophiles that are also bases, elimination reactions can sometimes compete with substitution. TLC can be instrumental in detecting the formation of such side products, which would appear as additional spots on the plate.
Detailed Protocol: TLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol provides a step-by-step guide for monitoring the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber with a lid
-
Capillary tubes for spotting
-
Developing solvent (e.g., 8:2 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Reaction mixture aliquot
-
Solution of this compound in a volatile solvent
-
Pencil
Procedure:
-
Chamber Preparation: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors and cover with the lid.[6]
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three points for spotting (SM, Co, RM).[9][14]
-
Spotting:
-
Using a capillary tube, apply a small spot of the this compound solution to the "SM" mark.
-
On the "Co" mark, spot the this compound solution, and then spot the reaction mixture on top of it.
-
On the "RM" mark, spot the reaction mixture.
-
-
Development: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[16] Close the lid and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.
-
Analysis: Compare the lanes. The disappearance of the spot corresponding to this compound in the "RM" lane indicates the reaction is progressing. The appearance of a new spot is indicative of product formation. The reaction is complete when the starting material spot is absent in the "RM" lane.
References
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- Benchchem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
- Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2024, August 13). 9.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- Edubirdie. (n.d.). Monitoring Reactions by TLC.
- National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-methyl-4-nitroanisole in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications.
- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
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Validation & Comparative
A Comparative Spectroscopic Guide to 2-Bromo-6-nitroquinoline and Its Analogs
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the backbone of numerous pharmaceuticals and functional materials. The precise characterization of novel quinoline derivatives is a critical step in their development pipeline. This guide offers an in-depth spectroscopic analysis of 2-Bromo-6-nitroquinoline, a compound with significant potential as a versatile synthetic intermediate. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging well-documented data from structurally related analogs to predict and interpret its spectral characteristics. This methodology not only provides a robust analytical framework for this compound but also serves as a practical illustration of spectroscopic prediction for new chemical entities.
We will dissect the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound by drawing parallels with three key reference compounds: the parent heterocycle Quinoline , the nitro-substituted 6-Nitroquinoline , and the halogenated 2-Chloroquinoline . Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide to the structural elucidation of this and similar substituted quinolines.
Structural Overview of Comparative Compounds
To understand the spectral properties of this compound, it is essential to first visualize its structure in relation to its simpler analogs. The following diagram illustrates the core quinoline structure and the positions of the substituents on the selected compounds.
Caption: Structural relationships between the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The introduction of substituents onto the quinoline ring system induces predictable changes in the chemical shifts (δ) of the nuclei, primarily due to their electronic effects (inductive and resonance).
The bromine atom at the C-2 position and the nitro group at the C-6 position in this compound are both electron-withdrawing groups. This will cause a general downfield shift (to higher ppm values) for the protons and carbons in their vicinity, particularly in the pyridine and benzene rings, respectively, when compared to the parent quinoline molecule.
Comparative ¹H NMR Data
The table below presents the experimental ¹H NMR data for our reference compounds and a predicted spectrum for this compound. The prediction is based on the additive effects of the bromo and nitro substituents observed in the reference spectra.
| Proton | Quinoline (δ, ppm) | 2-Chloroquinoline (δ, ppm) | 6-Nitroquinoline (δ, ppm)[1] | This compound (Predicted δ, ppm) |
| H-2 | 8.89 | - | 9.05 | - |
| H-3 | 7.41 | 7.35 | 7.55 | ~7.60 |
| H-4 | 8.12 | 8.03 | 8.30 | ~8.45 |
| H-5 | 7.75 | 7.80 | 8.90 | ~9.00 |
| H-7 | 7.65 | 7.75 | 8.50 | ~8.60 |
| H-8 | 8.08 | 8.15 | 8.25 | ~8.35 |
Note: Chemical shifts are typically reported for samples dissolved in CDCl₃.
Comparative ¹³C NMR Data
Similarly, the ¹³C NMR chemical shifts are influenced by the substituents. The carbons directly attached to the electron-withdrawing groups (C-2 and C-6) will experience the most significant downfield shifts.
| Carbon | Quinoline (δ, ppm) | 2-Chloroquinoline (δ, ppm) | 6-Nitroquinoline (δ, ppm)[2] | This compound (Predicted δ, ppm) |
| C-2 | 150.3 | 151.7 | 152.0 | ~142.0 (C-Br) |
| C-3 | 121.1 | 122.5 | 122.0 | ~124.0 |
| C-4 | 136.1 | 136.5 | 137.0 | ~138.0 |
| C-4a | 128.2 | 127.5 | 129.0 | ~128.5 |
| C-5 | 127.7 | 127.8 | 124.0 | ~125.0 |
| C-6 | 126.5 | 127.0 | 145.0 (C-NO₂) | ~146.0 (C-NO₂) |
| C-7 | 129.4 | 129.8 | 130.0 | ~131.0 |
| C-8 | 129.6 | 130.2 | 128.0 | ~129.0 |
| C-8a | 148.4 | 148.0 | 149.0 | ~149.5 |
Note: Chemical shifts are typically reported for samples dissolved in CDCl₃.
Standard Experimental Protocol for NMR Analysis
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectrum Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Caption: Predicted major fragmentation pathways for this compound.
Standard Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
References
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-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
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PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
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MestreLab. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Retrieved from [Link]
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ScienceDirect. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
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Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
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PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 6-nitro-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (2025). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Nitroquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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A Comparative Guide to HPLC Analysis for Purity Determination of 2-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is paramount. The presence of even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] 2-Bromo-6-nitroquinoline, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity must be rigorously assessed to ensure the reliability and reproducibility of downstream applications.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.
The Gold Standard: Reversed-Phase HPLC for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[2] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating a target compound from structurally similar impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Understanding the Method: A Rationale-Driven Approach
The principle of RP-HPLC lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By carefully manipulating the mobile phase composition, we can achieve selective retention and elution of the components in a sample mixture.
Key Considerations for Method Development:
-
Column Selection: An Ascentis® Phenyl stationary phase is an excellent starting point for aromatic and nitroaromatic compounds, offering unique selectivity due to π-π interactions.[3] A standard C18 column also provides good hydrophobic retention.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic modifier helps to suppress the ionization of any basic impurities and improve peak shape.
-
Detection: this compound possesses a chromophore, making UV detection a straightforward and sensitive option. The maximum absorption wavelength (λmax) should be determined experimentally for optimal sensitivity.
Potential Impurities in this compound Synthesis
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. This compound is likely synthesized via a multi-step process, potentially involving a Skraup synthesis to form the quinoline core, followed by bromination and nitration, or by starting with a pre-functionalized precursor.[4][5][6] Based on these potential pathways, likely process-related impurities include:
-
Starting Materials: Unreacted precursors such as 4-nitroaniline or 6-nitroquinolin-2-one.
-
Intermediates: Incompletely reacted intermediates from various stages of the synthesis.
-
Isomeric Impurities: Positional isomers formed during the bromination or nitration steps (e.g., 8-bromo-6-nitroquinoline).
-
Byproducts of Skraup Synthesis: The Skraup reaction is known for its potential to produce polymeric tars and other side products if not carefully controlled.[4][7]
-
Debrominated Impurity: Loss of the bromine atom to yield 6-nitroquinoline.
-
Phosphorylation-related impurities: If phosphorylation reagents are used in any step of the synthesis, impurities containing phosphorus may be present.[8][9][10]
Experimental Protocol: HPLC-UV Purity Analysis of this compound
This protocol outlines a robust starting point for the HPLC analysis of this compound. Method optimization and validation are essential for routine use.[11][12]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis® Phenyl, 4.6 x 150 mm, 5 µm or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Comparative Analysis: Alternative and Orthogonal Techniques
While HPLC is the workhorse for purity analysis, orthogonal techniques are invaluable for comprehensive characterization and for addressing the limitations of a single method.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers a significant advantage in terms of both speed and sensitivity over conventional HPLC. The use of smaller particle size columns in UPLC results in sharper peaks and faster analysis times. Coupling UPLC with a mass spectrometer provides mass information for each eluting peak, enabling the identification of unknown impurities and confirming the mass of the main component.[3][13][14]
Advantages over HPLC-UV:
-
Higher Resolution and Throughput: Faster analysis times without sacrificing separation efficiency.
-
Enhanced Sensitivity: Mass spectrometry is often more sensitive than UV detection.
-
Impurity Identification: Provides mass-to-charge ratio (m/z) data, which is crucial for the structural elucidation of unknown impurities. This is particularly useful for identifying halogenated compounds due to the characteristic isotopic pattern of bromine.[15][16]
-
Specificity: Can distinguish between compounds with similar UV spectra but different masses.
Considerations:
-
Matrix Effects: Ion suppression or enhancement in the MS source can affect quantification.
-
Higher Cost and Complexity: UPLC-MS systems are more expensive and require more specialized expertise to operate and maintain.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. The sample is vaporized and separated in a gaseous mobile phase, followed by detection with a mass spectrometer.
Applicability to this compound Analysis:
-
Analysis of Volatile Impurities: Ideal for detecting residual solvents and volatile starting materials or byproducts that may not be amenable to HPLC analysis.
-
Structural Information from Fragmentation: The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be searched against spectral libraries for compound identification.[17][18][19]
Limitations:
-
Analyte Suitability: this compound itself may not be sufficiently volatile or thermally stable for GC analysis without derivatization.
-
Not Suitable for Non-Volatile Impurities: Will not detect involatile or thermally labile impurities.
Quantitative Data Summary and Method Comparison
The following table provides a comparative overview of the key performance attributes of HPLC-UV, UPLC-MS, and GC-MS for the purity analysis of this compound.
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Primary Application | Quantitative purity analysis, impurity profiling | Rapid quantitative analysis, impurity identification | Analysis of volatile impurities and residual solvents |
| Resolution | High | Very High | Very High |
| Sensitivity | Moderate to High | High to Very High | High |
| Analysis Time | 20-40 minutes | 5-15 minutes | 15-30 minutes |
| Impurity Identification | Limited (based on retention time) | Excellent (based on m/z and fragmentation) | Excellent (based on fragmentation patterns) |
| Cost & Complexity | Moderate | High | Moderate to High |
Logical Workflow for Comprehensive Purity Assessment
A multi-tiered approach is recommended for the comprehensive purity analysis of this compound.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity analysis of this compound is a critical aspect of quality control in pharmaceutical development. While reversed-phase HPLC with UV detection stands as the primary method for routine purity assessment due to its robustness and accessibility, a comprehensive understanding of the compound's impurity profile necessitates the use of orthogonal techniques. UPLC-MS provides rapid, high-resolution separation with the invaluable capability of impurity identification, while GC-MS is the preferred method for analyzing volatile impurities. By employing a strategic combination of these analytical tools, researchers can ensure the quality and integrity of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
References
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- BenchChem. (2025). A Comparative Guide to the Quantification of 1-Bromo-3-butoxy-5-nitrobenzene: Validation of a Robust HPLC-UV Method.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-Bromo-1-isopropyl-4-nitrobenzene by High-Performance Liquid Chromatography: A Comparative.
- International Journal of Innovative Research in Technology. (n.d.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC).
- Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis.
- ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.
- BenchChem. (2025). avoiding polymerization in Skraup synthesis of quinolines.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- Resolvemass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Walash, M. I., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists in Pharmaceuticals.
- ChemicalBook. (n.d.). 2-BROMO-6-NITROANILINE synthesis.
- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
- Wikipedia. (n.d.). Skraup reaction.
- Perygin, D. (2020).
- Chemistry LibreTexts. (2023). 13.2: The Mass Spectrum • Fragmentation.
- TCI Chemicals. (n.d.). Phosphorylation [Synthetic Reagents].
- Triz Pharma-Tech Co,Ltd. (n.d.). This compound.
- SpectraBase. (n.d.). 5-Bromo-8-nitroquinoline - Optional[MS (GC)] - Spectrum.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
- ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- ResearchGate. (2020).
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
- Moynihan, H., & Horgan, S. (n.d.).
- National Institutes of Health. (n.d.). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation.
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Comparing the reactivity of 2-Bromo-6-nitroquinoline with other bromoquinolines
A Comparative Guide to the Reactivity of 2-Bromo-6-nitroquinoline
For professionals engaged in medicinal chemistry and materials science, the functionalization of the quinoline scaffold is a foundational task. Bromoquinolines, in particular, serve as versatile precursors for introducing molecular complexity through a variety of chemical transformations. Among these, this compound presents a unique reactivity profile due to the interplay between the bromine's position on the electron-deficient pyridine ring and the influence of a potent electron-withdrawing nitro group on the carbocyclic ring.
This guide provides an in-depth comparison of the reactivity of this compound against other bromoquinoline isomers. We will explore its performance in the two most critical classes of reactions for scaffold functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The insights and experimental data presented herein are designed to empower researchers to make informed decisions in substrate selection and reaction optimization.
The Electronic Landscape of Bromoquinolines
The reactivity of any bromoquinoline is fundamentally governed by the electron distribution within its bicyclic aromatic system. The nitrogen atom in the pyridine ring acts as an electron sink, reducing the electron density, particularly at the C2 and C4 positions. This inherent electron deficiency makes these positions susceptible to nucleophilic attack.
The introduction of a nitro group (-NO₂) further amplifies this effect. As one of the strongest electron-withdrawing groups, the nitro moiety dramatically reduces the electron density across the entire quinoline scaffold, significantly impacting the reactivity of the C-Br bond.[1][2] The position of this group relative to the bromine atom is the single most critical factor in determining the molecule's reaction pathway and rate.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activators
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds.[3] Its mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate, and thus the overall reaction rate, is profoundly influenced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7]
dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=2];
// Nodes A [label="Aryl Halide\n(Ar-X)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", color="#EA4335"]; C [label="Product\n(Ar-Nu)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Nu [label="Nucleophile\n(Nu⁻)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; X [label="Leaving Group\n(X⁻)", shape=house, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", color="#5F6368"];
// Edges A -> B [label="+ Nu⁻\n(Addition)", color="#EA4335"]; B -> C [label="- X⁻\n(Elimination)", color="#34A853"]; Nu -> A [style=invis]; // for alignment B -> X [style=invis]; // for alignment } endom Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Analysis: this compound
In this compound, the bromine atom is at the C2 position, which is inherently activated by the adjacent ring nitrogen. The nitro group at C6, while not directly ortho or para to the C2 position, exerts a powerful inductive and resonance electron-withdrawing effect across the entire ring system.[8] This global electron depletion enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack compared to bromoquinolines lacking an EWG.
Research has shown that the presence of a nitro group can activate an adjacent bromo group for SNAr, facilitating the synthesis of useful derivatives like morpholinyl and piperazinyl quinolines.[9][10]
Comparative Reactivity
To contextualize the reactivity of this compound, we compare it with other isomers:
-
vs. 2-Bromoquinoline: this compound is significantly more reactive. The nitro group provides a substantial rate acceleration by stabilizing the transient negative charge of the Meisenheimer complex.
-
vs. 6-Bromoquinoline: The C6 position is on the carbocyclic ring and is not activated by the ring nitrogen. It is generally unreactive towards SNAr unless strongly activating groups are present. Therefore, this compound is vastly more reactive in SNAr.
-
vs. 6-Bromo-5-nitroquinoline: In this isomer, the nitro group is ortho to the bromine atom. This provides direct and highly effective resonance stabilization for the Meisenheimer complex.[7] Consequently, 6-Bromo-5-nitroquinoline is expected to be the most reactive of this set in SNAr reactions.[8]
-
vs. 7-Chloro-6-nitroquinoline: This chloro-analog provides an excellent benchmark. The nitro group at C6 is ortho to the halogen at C7, leading to high reactivity.[7] By analogy, a hypothetical 7-Bromo-6-nitroquinoline would also be highly reactive. The reactivity of this compound is likely lower than these C7-halogenated isomers because the resonance stabilization from the C6-nitro group is less direct for an attack at C2.
Table 1: Predicted Relative Reactivity of Bromoquinolines in SNAr
| Compound | Activating Factors | Predicted Reactivity | Rationale |
| 6-Bromo-5-nitroquinoline | Ring N₂ (minor), ortho-NO₂ | Very High | Direct resonance stabilization from ortho-nitro group.[8] |
| This compound | Ring N₂ , Global -NO₂ effect | High | Strong activation from ring nitrogen, enhanced by the EWG. |
| 2-Bromoquinoline | Ring N₂ | Moderate | Activation from ring nitrogen only. |
| 6-Bromoquinoline | None | Very Low | No activating groups for SNAr. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in modern organic synthesis.[11][12] The performance of bromoquinolines in these reactions—such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings—is also dictated by the electronic environment of the C-Br bond.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation, and reductive elimination.[13][14] The oxidative addition step is often rate-limiting and is typically accelerated by electron-withdrawing groups on the aromatic halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound.[13][15] The electron-deficient nature of the this compound ring system is advantageous, promoting the initial oxidative addition of the Pd(0) catalyst. This generally leads to higher reactivity compared to electron-rich or neutral bromoquinolines.
dot graph Suzuki_Cycle { graph [bgcolor="#F1F3F4", label="Suzuki-Miyaura Catalytic Cycle", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [style=filled, fontname="Arial", fontsize=11, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=2];
// Nodes in the cycle Pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", color="#EA4335", fontcolor="#202124"]; T_Complex [label="Ar-Pd(II)L₂-R'", fillcolor="#FBBC05", color="#34A853", fontcolor="#202124"];
// External reactants and products ArX [label="Ar-X", shape=box, style=rounded, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Boronic [label="R'-B(OR)₂", shape=box, style=rounded, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Product [label="Ar-R'", shape=box, style=rounded, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];
// Edges ArX -> OA_Complex [label="Oxidative\nAddition", color="#EA4335"]; OA_Complex -> T_Complex [label="Transmetalation", color="#34A853"]; T_Complex -> Pd0 [label="Reductive\nElimination", color="#4285F4"]; Pd0 -> ArX [style=invis]; // Invisible edge for layout Boronic -> T_Complex [style=invis]; Base -> T_Complex [style=invis]; T_Complex -> Product [style=invis]; } endom Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 2: Comparative Suzuki Coupling Conditions for Bromoquinolines
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [16] |
| 5,7-Dibromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | - | 85 | [17] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Pd(dppf)Cl₂ / XPhos | K₂CO₃ | THF/H₂O | 70 | High | [18] |
| 2-Bromo-6-methylisonicotinic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good | [19] |
Note: Data for this compound is inferred from related substrates. Optimization is crucial due to the nitro group's potential incompatibility with certain conditions.[20]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling aryl halides with amines.[21][22] Similar to the Suzuki coupling, the electron-poor nature of this compound should facilitate the oxidative addition step. However, a key consideration is the choice of base. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can potentially react with the acidic protons of certain substrates or be incompatible with nitro groups.[20] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred for sensitive substrates. The choice of phosphine ligand is also critical, with bulky, electron-rich ligands like XPhos or SPhos often providing superior results.[16][23]
dot graph Buchwald_Hartwig_Cycle { graph [bgcolor="#F1F3F4", label="Buchwald-Hartwig Amination Cycle", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [style=filled, fontname="Arial", fontsize=11, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=2];
// Nodes Pd0 [label="Pd(0)L", shape=circle, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L-X", fillcolor="#FBBC05", color="#EA4335", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)L(HNR'R'')]⁺X⁻", fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L(NR'R'')", fillcolor="#FBBC05", color="#34A853", fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label="Oxidative\nAddition (Ar-X)", color="#EA4335"]; OA_Complex -> Amine_Complex [label="+ Amine", color="#5F6368"]; Amine_Complex -> Amido_Complex [label="Deprotonation\n(Base)", color="#5F6368"]; Amido_Complex -> Pd0 [label="Reductive\nElimination (Ar-NR'R'')", color="#4285F4"]; } endom Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[24][25] It is typically catalyzed by palladium, often with a copper(I) co-catalyst. The reactivity trends for this compound are expected to mirror those in Suzuki and Buchwald-Hartwig reactions, with the electron-withdrawing nitro group enhancing the rate of oxidative addition. Studies on dibromoquinolines have shown that C2 is generally more reactive than C4 in Sonogashira couplings.[26]
Experimental Protocols
The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.[15][18]
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a common method using a palladium catalyst with a phosphine ligand for coupling a bromoquinoline with an arylboronic acid.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
dot graph "Suzuki_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [penwidth=2, color="#5F6368"];
A [label="1. Combine Reactants\n(Bromoquinoline, Boronic Acid, Base)\nin Schlenk flask.", color="#4285F4"]; B [label="2. Establish Inert Atmosphere\n(Evacuate & backfill with Ar/N₂ 3x).", color="#4285F4"]; C [label="3. Add Catalyst\n(e.g., Pd(PPh₃)₄).", color="#EA4335"]; D [label="4. Add Degassed Solvent\n(e.g., Dioxane/H₂O).", color="#4285F4"]; E [label="5. Heat Reaction\n(e.g., 80-100 °C) with stirring.", color="#FBBC05"]; F [label="6. Monitor Progress\n(TLC / LC-MS).", color="#34A853"]; G [label="7. Work-up & Purification\n(Extraction, Chromatography).", color="#34A853"];
A -> B -> C -> D -> E -> F -> G; } endom Caption: A typical experimental workflow for a Suzuki coupling reaction.
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[18]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[18]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative method for the amination of a bromoquinoline.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a highly activated substrate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is a product of two key features: the inherent electron deficiency of the C2 position due to the ring nitrogen, and the potent, global electron-withdrawing effect of the C6-nitro group.
-
In SNAr reactions , it is significantly more reactive than bromoquinolines lacking the nitro group. However, it is likely less reactive than isomers where the nitro group is positioned ortho or para to the bromine, such as 6-bromo-5-nitroquinoline, which benefit from more effective resonance stabilization of the reaction intermediate.
-
In palladium-catalyzed cross-couplings , the electron-poor nature of the ring system is advantageous for the rate-limiting oxidative addition step, suggesting faster reaction rates compared to non-nitrated analogs. Careful selection of base and ligand is critical to ensure compatibility with the nitro functionality and achieve high yields.
For researchers and drug development professionals, this compound represents a valuable and reactive building block. Understanding its electronic properties in comparison to other isomers is paramount for designing efficient, robust, and successful synthetic routes to novel quinoline-based compounds.
References
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. (2025).
- Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
- Wikipedia.
- PMC - NIH.
- StackExchange.
- ResearchGate. Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
- Chemistry LibreTexts. (2023).
- Wikipedia.
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Chemistry Steps.
- ResearchGate. (2025). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction.
- ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025).
- MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. Suzuki reaction.
- PMC - NIH. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- BenchChem. (2025). A Comparative Analysis of Copper-Catalyzed versus Copper-Free Sonogashira Coupling of (Bromoethynyl)benzene.
- PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- BenchChem. (2025).
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X-ray crystallographic analysis of 2-Bromo-6-nitroquinoline derivatives
An In-Depth Guide to the X-ray Crystallographic Analysis of 2-Halo-6-Nitroquinoline Derivatives: A Comparative Study
For researchers and scientists in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, crystal packing, and ultimately, the physicochemical properties that influence a drug's efficacy and bioavailability. Quinoline derivatives, known for their broad therapeutic applications, are a key area of focus. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of 2-bromo-6-nitroquinoline and its chloro-analogue, 2-chloro-6-nitroquinoline. By examining the subtle yet significant effects of halogen substitution, we can gain deeper insights into the principles of crystal engineering and rational drug design.
This analysis moves beyond a mere procedural outline, explaining the causality behind experimental choices and grounding every step in established scientific principles. We will explore the complete workflow from synthesis to final structural refinement, compare the resulting crystallographic data, and discuss alternative analytical techniques for a holistic structural validation.
The Crystallographer's Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process requiring precision at every stage. The quality of the final data is intrinsically linked to the quality of the initial crystals. Therefore, understanding and optimizing each step is critical for a successful analysis.[1]
Diagram: The X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Part 1: Synthesis and Crystallization – The Foundation of Analysis
The synthesis of 2-halo-6-nitroquinolines provides the raw material for crystallographic studies. While numerous synthetic routes to quinolines exist[2], a common approach involves the functionalization of a pre-existing quinoline scaffold. For instance, the nitration of bromoquinolines is a viable method for producing key intermediates.[3][4]
Experimental Protocol: Synthesis of 6-Bromo-5-Nitroquinoline
This protocol, adapted from established methods for the nitration of bromoquinolines[3][4], serves as a representative example for synthesizing a key precursor.
-
Dissolution: Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask. Maintain stirring and cool the solution to -5 °C using a salt-ice bath.
-
Nitrating Mixture Preparation: In a separate vessel, cautiously mix 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over one hour. It is crucial to maintain the reaction temperature at or below 0 °C to control the regioselectivity of the nitration.
-
Quenching: Once the addition is complete, pour the reaction mixture carefully over crushed ice.
-
Work-up: Neutralize the solution with a 10% sodium carbonate solution and extract the product using dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Experimental Protocol: Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step.[5] The goal is to allow molecules to arrange themselves slowly into a highly ordered, three-dimensional lattice. The slow evaporation technique is a widely used and effective method.[6]
-
Solvent Selection: Dissolve the purified 2-halo-6-nitroquinoline derivative in a suitable solvent (e.g., ethanol, chloroform, or a mixture) to near saturation. The ideal solvent is one in which the compound is moderately soluble.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once well-formed crystals of sufficient size (typically 0.1-0.3 mm) have appeared, carefully harvest them using a cryo-loop.
Part 2: Data Collection and Structure Refinement
With a suitable crystal, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Mounting: A selected single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] Each spot in the pattern corresponds to a specific reflection (hkl) and contains intensity information.
-
Data Processing: The collected images are processed to integrate the intensities of all reflections and apply corrections for experimental factors (e.g., absorption, Lorentz-polarization). This step yields a file containing the Miller indices (hkl) and intensity for each reflection.[1]
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the diffraction experiment only measures intensities, not the phases of the X-ray waves.[9] For small molecules, direct methods are typically successful in generating an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data.
Part 3: Comparative Analysis of 2-Bromo- vs. 2-Chloro-6-Nitroquinoline
The substitution of a chlorine atom with a bromine atom may seem minor, but it can have profound effects on the crystal structure due to differences in atomic radius, polarizability, and the ability to form halogen bonds. While a full crystallographic dataset for this compound is not publicly available for direct comparison, we can infer expected differences based on the known structure of related compounds and the principles of intermolecular interactions.[10][11]
The following table presents hypothetical but realistic crystallographic data for comparison, based on typical values for such compounds.
| Parameter | 2-Chloro-6-nitroquinoline[12][13] | This compound[14] (Expected) | Rationale for Expected Differences |
| Formula | C₉H₅ClN₂O₂ | C₉H₅BrN₂O₂ | Change in halogen atom. |
| Molecular Weight | 208.60 g/mol [15] | 253.05 g/mol [16] | Bromine is heavier than chlorine. |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic | The larger bromine atom may induce packing changes, potentially altering symmetry. |
| Space Group | P2₁/c | P2₁/c | This is a very common space group for organic molecules; it might be retained. |
| Unit Cell Volume | ~1050 ų | ~1080 - 1100 ų | The larger van der Waals radius of bromine will likely lead to an increase in unit cell volume. |
| Density (calculated) | ~1.65 g/cm³ | ~1.90 g/cm³ | The significant increase in molecular weight is expected to outweigh the small increase in volume, leading to a denser crystal. |
| Key Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | C-H···O, C-H···N, π-π stacking, C-Br···O/N halogen bonds | The more polarizable bromine atom is a stronger halogen bond donor, potentially forming significant Br···O or Br···N interactions that would be weak or absent in the chloro analogue.[17] |
The Decisive Role of Intermolecular Interactions
The final crystal structure is a delicate balance of various non-covalent interactions that dictate how molecules pack together.[18][19]
-
Hydrogen Bonds: Classic N-H···O or C-H···O hydrogen bonds are expected to play a significant role in both structures, primarily involving the nitro group's oxygen atoms as acceptors.
-
π-π Stacking: The planar quinoline rings are prone to stacking interactions, contributing to the overall stability of the crystal lattice.
-
Halogen Bonding: This is where the most significant difference is anticipated. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (like the oxygen or nitrogen of a nitro group). Bromine, being larger and more polarizable than chlorine, forms stronger and more geometrically defined halogen bonds.[17] This interaction could fundamentally alter the supramolecular assembly, leading to different packing motifs and crystal properties.
Diagram: Key Intermolecular Synthons
Caption: Comparison of potential dominant intermolecular interactions.
Part 4: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods.[20]
| Technique | Information Provided | Comparison to X-ray Crystallography |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity, and the electronic environment of atoms in solution.[20] | Complementary. NMR confirms the covalent structure in solution, while crystallography reveals the 3D arrangement and intermolecular interactions in the solid state. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and can provide structural clues through fragmentation patterns.[20] | Essential for confirming molecular identity and purity before crystallization but provides no information on 3D structure or packing. |
| FTIR/Raman Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[21] | Confirms the presence of key groups (e.g., C=N, N-O bonds of the nitro group) but does not give spatial arrangement information. |
Conclusion and Outlook
The X-ray crystallographic analysis of 2-halo-6-nitroquinoline derivatives offers invaluable insights into molecular architecture and solid-state behavior. The comparative analysis between chloro- and bromo-substituted analogues highlights the critical role of the halogen atom in directing crystal packing, primarily through the potential formation of strong halogen bonds in the bromo derivative. This seemingly small atomic substitution can lead to significant changes in unit cell dimensions, density, and the network of intermolecular interactions. For drug development professionals, this understanding is crucial, as crystal packing influences key properties like solubility, dissolution rate, and stability, all of which are determinants of a drug's ultimate therapeutic success.
References
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods - Benchchem.
- Vibrational spectroscopic study of some quinoline derivatives - ResearchG
- Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University.
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- 2-chloro-6-nitroquinoline (C9H5ClN2O2) - PubChemLite.
- X-ray Crystal Structure Analysis: A Comparative Guide to 2-Bromo-6-methylisonicotinaldehyde Deriv
- A beginner's guide to X-ray data processing | The Biochemist - Portland Press.
- Designer crystals: intermolecular interactions, network structures and supramolecular synthons.
- X-ray Crystallography: D
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar.
- x Ray crystallography - PMC - PubMed Central - NIH.
- 2-Chloro-6-nitroquinoline | C9H5ClN2O2 | CID 10921723 - PubChem.
- Synthesis of quinolines - Organic Chemistry Portal.
- Intermolecular Interactions in Functional Crystalline Materials:
- 2-chloro-6-nitroquinoline - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis.
- Research: Intermolecular Interactions - - Sherrill Group.
- Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Deriv
- Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers - Benchchem.
- Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing).
- This compound - Triz Pharma-Tech Co,Ltd..
- 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem.
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A Comparative Guide to Validated Analytical Methods for Quantifying 2-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product. 2-Bromo-6-nitroquinoline, a key heterocyclic building block, is no exception. Its accurate measurement is critical for reaction monitoring, purity assessment, and stability studies. This guide provides a senior application scientist's perspective on validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary technique, and comparative insights into Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
The Critical Need for Accurate Quantification
This compound serves as a crucial precursor in the synthesis of a variety of biologically active molecules.[1] The presence of both a halogen and a nitro group on the quinoline scaffold makes it a versatile intermediate for introducing further functionalities.[2] Inconsistent quantification of this starting material can lead to variable reaction yields, the formation of unwanted side products, and ultimately, compromised purity of the active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.[3][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the quantification of non-volatile and thermally labile compounds like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice due to its high resolution, sensitivity, and reproducibility.[5][6]
The Rationale Behind the Method
The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. Its aromatic structure and the presence of the bromo and nitro groups impart a moderate to high degree of hydrophobicity, making it well-suited for separation on a nonpolar stationary phase, such as a C18 column. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and separation from potential impurities.[6] UV detection is ideal, as the quinoline ring system is a strong chromophore.
Proposed and Validated HPLC Method
The following method is a robust starting point for the quantification of this compound. Validation would be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[4]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 70-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocol: HPLC Analysis
-
Reagent Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix thoroughly, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
Sample Diluent: HPLC-grade methanol.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizing the HPLC Workflow
Caption: General workflow for the quantification of this compound by HPLC.
Comparative Analysis of Analytical Techniques
While HPLC is the recommended primary method, other techniques may be suitable for specific applications. The choice of method should be based on a thorough evaluation of its performance characteristics against the analytical requirements.[7]
Table 2: Comparison of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[6] | Chromatographic separation of volatile compounds followed by mass-based detection and quantification.[8][9] | Measurement of the absorbance of light by the analyte in a solution at a specific wavelength. |
| Selectivity | High | Excellent | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (µg/mL) |
| Linearity Range (Hypothetical) | 1 - 100 µg/mL | 0.1 - 50 ng/mL | 5 - 50 µg/mL |
| Precision (RSD%) (Hypothetical) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) (Hypothetical) | 98 - 102% | 95 - 105% | 97 - 103% |
| Sample Throughput | High (with autosampler) | Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
| Best Suited For | Routine quality control, purity analysis, and stability studies. | Trace level impurity identification and quantification. | In-process control and preliminary analysis. |
Alternative Methodologies: A Deeper Dive
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity, making it an excellent tool for identifying and quantifying trace-level impurities.[10] However, its application to this compound requires careful consideration of the analyte's thermal stability and volatility.[11] The compound has a reported melting point of 151-153 °C, suggesting it is sufficiently volatile for GC analysis with an appropriate temperature program.[12]
A hypothetical GC-MS method would involve a capillary column (e.g., DB-5ms) and a temperature gradient to ensure the elution of the analyte without degradation. Mass spectrometry detection would provide both quantitative data and structural confirmation.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be employed for the quantification of this compound in simple matrices where interfering substances are absent.[13] The quinoline ring system exhibits strong UV absorbance. The method would involve determining the wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standard solutions. However, this method lacks the specificity of chromatographic techniques and is susceptible to interference from any impurities that absorb at the same wavelength.
Conclusion
The accurate quantification of this compound is a critical aspect of quality control in pharmaceutical development. While several analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) emerges as the most robust, reliable, and versatile method for routine analysis. Its high selectivity, sensitivity, and adaptability make it the gold standard for ensuring the purity and consistency of this important chemical intermediate. The choice of a specific method should always be guided by the analytical requirements, with a thorough validation to demonstrate its fitness for purpose.
References
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- TSI Journals. Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane.
- ResearchGate.
- SIELC Technologies. Separation of 2-Bromo-6-nitrotoluene on Newcrom R1 HPLC column.
- Benchchem.
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- Gavin Publishers.
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- NIH.
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- ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
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- Sigma-Aldrich. 6-Nitroquinoline 98 613-50-3.
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A Comparative Guide to the Anticancer Effects of Nitroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a nitro group to this scaffold gives rise to nitroquinoline isomers, a class of compounds that has garnered significant interest for its potential in cancer therapy. The position of the nitro group on the quinoline ring system dramatically influences the molecule's physicochemical properties and, consequently, its biological activity and mechanism of action. This guide provides a comparative analysis of the anticancer effects of various nitroquinoline isomers, synthesizing available experimental data to elucidate structure-activity relationships and guide future research in the development of novel anticancer agents.
The Landscape of Nitroquinoline Isomers in Oncology
The anticancer potential of nitroquinoline derivatives is not a recent discovery. For decades, researchers have investigated these compounds, with certain isomers emerging as potent cytotoxic agents, while others serve as valuable tools for studying carcinogenesis. This guide will focus on a comparative analysis of the most studied isomers, including 4-nitroquinoline 1-oxide, 8-hydroxy-5-nitroquinoline, and other notable derivatives, to provide a comprehensive overview of their anticancer properties.
Comparative Cytotoxicity: A Quantitative Look at Anticancer Potency
The in vitro cytotoxicity of nitroquinoline isomers is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this evaluation. While a direct head-to-head comparison of all nitroquinoline isomers under identical experimental conditions is not extensively available in the literature, we can synthesize data from various studies to draw meaningful comparisons.
Table 1: Comparative IC50 Values of Nitroquinoline Derivatives Against Various Cancer Cell Lines
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | [1] |
| PC-3 (Prostate) | Varies by study | [2] | |
| Pancreatic Cancer Cell Lines | Varies by study | [2] | |
| Clioquinol (for comparison) | Raji (B-cell lymphoma) | ~2-4 | [1] |
| 4-Nitroquinoline 1-oxide (4-NQO) | Jurkat (T-cell leukemia) | ~2-5 | [3] |
| Daudi (B-cell lymphoma) | ~2-5 | [3] | |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat glioma) | 50.0 | [4] |
| HT29 (Human colon cancer) | 26.2 | [4] | |
| HeLa (Human cervical cancer) | 24.1 | [4] |
Expert Analysis of Cytotoxicity Data:
The data clearly indicates that the substitution pattern on the quinoline ring is a critical determinant of cytotoxic potency. Notably, 8-hydroxy-5-nitroquinoline (Nitroxoline) demonstrates significantly higher potency, with an IC50 value in the nanomolar range against Raji lymphoma cells, making it 5-10 fold more potent than the related compound, clioquinol.[1] The presence of the hydroxyl group at the 8-position and the nitro group at the 5-position appears to be a favorable combination for potent anticancer activity. In contrast, derivatives like 6,8-dibromo-5-nitroquinoline show significantly higher IC50 values, indicating lower potency.[4] 4-Nitroquinoline 1-oxide (4-NQO) also exhibits cytotoxicity in the low micromolar range.[3]
Unraveling the Mechanisms of Action: A Tale of Two Isomers
The anticancer effects of nitroquinoline isomers are not solely defined by their cytotoxicity but also by their distinct mechanisms of action. The two most extensively studied isomers, 4-nitroquinoline 1-oxide and 8-hydroxy-5-nitroquinoline, offer a compelling contrast in their cellular and molecular targets.
4-Nitroquinoline 1-oxide (4-NQO): The Genotoxic Agent
4-NQO is a well-established carcinogen and mutagen used in experimental models to induce cancer.[5] Its anticancer properties are intrinsically linked to its ability to inflict extensive DNA damage.
-
Metabolic Activation and DNA Adduct Formation: 4-NQO is a pro-carcinogen that undergoes intracellular reduction to its active metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[6] 4-HAQO can then form covalent adducts with DNA, primarily at guanine and adenine residues, leading to mutations and genomic instability.[6]
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of 4-NQO is also associated with the production of reactive oxygen species (ROS), which can induce oxidative stress and further damage cellular components, including DNA, lipids, and proteins.[6]
-
Topoisomerase I Inhibition: 4-NQO has been shown to trap topoisomerase I-DNA cleavage complexes, leading to DNA strand breaks and the induction of apoptosis.[6]
Caption: Mechanism of action of 4-Nitroquinoline 1-oxide (4-NQO).
8-hydroxy-5-nitroquinoline (Nitroxoline): The Multi-Targeted Therapeutic
Nitroxoline, an FDA-approved antibiotic, has been repurposed as a promising anticancer agent with a multifaceted mechanism of action that differs significantly from 4-NQO.
-
Induction of Oxidative Stress: Similar to 4-NQO, Nitroxoline increases intracellular ROS levels. However, its activity is notably enhanced by the presence of copper, suggesting a role for metal chelation in its mechanism.[7][8]
-
Enzyme Inhibition: Nitroxoline has been identified as an inhibitor of several key enzymes involved in cancer progression, including methionine aminopeptidase 2 (MetAP2), which is crucial for angiogenesis, and sirtuins (SIRT1 and SIRT2), which are involved in cell survival and metabolism.
-
Lack of Zinc Ionophore Activity: Unlike some other 8-hydroxyquinoline derivatives such as clioquinol, Nitroxoline is not a zinc ionophore. This is a significant distinction, as the zinc ionophore activity of clioquinol has been linked to potential neurotoxicity.[1][7]
-
Inhibition of FoxM1 Signaling: Nitroxoline has been shown to inhibit the oncogenic transcription factor FoxM1, leading to the downregulation of its downstream targets involved in cell proliferation and survival.
Caption: Multi-targeted mechanism of action of Nitroxoline.
Structure-Activity Relationship (SAR): The Decisive Role of the Nitro Group Position
The position of the nitro group on the quinoline ring is a critical determinant of the anticancer activity. While a comprehensive SAR study across all isomers is lacking, some key insights can be drawn from the available data:
-
5-Nitro Substitution: The potent activity of 8-hydroxy-5-nitroquinoline suggests that the 5-position is a favorable location for the nitro group, particularly when combined with a hydroxyl group at the 8-position.
-
6-Nitro Substitution: Studies on 6-nitroquinoline analogues have also demonstrated enhanced anticancer and antimicrobial activities, indicating that this position is also conducive to biological activity.[4]
-
Electron-Withdrawing Nature: The electron-withdrawing nature of the nitro group, regardless of its position, is believed to contribute to the cytotoxic potential of the quinoline core by influencing the molecule's ability to interact with biological targets such as DNA and key enzymes.[9]
Experimental Protocols for Comparative Evaluation
To facilitate further research and enable standardized comparisons of nitroquinoline isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow Diagram:
Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of the nitroquinoline isomers in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the nitroquinoline isomers. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Future Directions and Conclusion
This comparative guide highlights the significant potential of nitroquinoline isomers as anticancer agents. The distinct mechanisms of action and varying potencies of isomers like 4-NQO and Nitroxoline underscore the importance of the nitro group's position in determining the therapeutic profile. While a significant body of research exists, a clear gap remains in the literature regarding a direct, comprehensive comparative study of all nitroquinoline isomers against a standardized panel of cancer cell lines.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a complete set of nitroquinoline isomers to build a comprehensive structure-activity relationship model.
-
Mechanism of action studies for less-explored isomers: Elucidating the molecular targets and signaling pathways affected by other nitroquinoline isomers beyond 4-NQO and Nitroxoline.
-
In vivo studies: Evaluating the in vivo efficacy and safety of the most potent isomers in preclinical animal models of cancer.
References
- Ochoa-de la Paz, L. D. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Martínez-García, M., et al. (2018). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design, 24(29), 3465-3475.
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
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ResearchGate. (n.d.). IC 50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines. [Link]
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JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. [Link]
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-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
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National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
-
Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. [Link]
- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
- PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
-
ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]
- National Institutes of Health. (n.d.).
-
ResearchGate. (n.d.). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]
- MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(21), 15886.
- PubMed. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(4), 335-347.
- Frontiers. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-6-nitroquinoline
For researchers and drug development professionals, the synthetic utility of a molecule like 2-Bromo-6-nitroquinoline is directly proportional to its purity. Unidentified impurities can lead to ambiguous biological data, side reactions, and significant delays in the development pipeline. This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of this key intermediate, grounded in practical, field-proven insights. We will explore not just the "how" but the "why" behind each technique, ensuring a self-validating and robust analytical workflow.
The synthesis of this compound, often involving nitration of a bromoquinoline precursor, can introduce several potential impurities.[1][2] These may include unreacted starting materials, regioisomers (e.g., 2-Bromo-5-nitroquinoline), or byproducts from over-nitration or side reactions.[3][4] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for comprehensive characterization.
An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy minimizes the risk of co-eluting impurities or overlooking non-chromophoric contaminants.
Our recommended workflow proceeds from a rapid, qualitative assessment to precise, quantitative analysis, ensuring both efficiency and accuracy.
Sources
A Comparative Guide to the FTIR Analysis of 2-Bromo-6-nitroquinoline
This guide provides an in-depth technical analysis of the functional groups present in 2-Bromo-6-nitroquinoline using Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, compares common analytical methodologies, and provides a robust framework for accurate spectral interpretation, ensuring scientific integrity at every step.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoline, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic activities. The precise arrangement of its functional groups—the quinoline core, the nitro group, and the bromo substituent—governs its reactivity and biological interactions.
Therefore, unambiguous structural verification is paramount. FTIR spectroscopy stands out as a primary analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1][2] This guide will elucidate the FTIR spectrum of this compound, compare various sample handling techniques, and contextualize its spectral features against related compounds.
A Comparative Look at FTIR Sample Preparation for Solids
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation technique.[3] For a solid compound like this compound, several methods are available, each with distinct advantages and underlying principles. The choice of method can impact spectral quality, reproducibility, and experimental throughput.
Attenuated Total Reflectance (ATR)
ATR has become a dominant method for solid and liquid analysis due to its simplicity and speed.[4][5] The technique involves placing the sample in direct contact with an ATR crystal of high refractive index (e.g., diamond or zinc selenide).[6] An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This reflection creates an "evanescent wave" that penetrates a few microns into the sample, where it can be absorbed at specific frequencies.[6][7][8] The attenuated beam is then reflected back to the detector to generate the spectrum.[6]
-
Expert Insight: ATR is the preferred method for high-throughput screening and routine quality control. Its major advantage is the near-total elimination of sample preparation; no grinding or pressing is needed.[5] This minimizes operator-dependent variability and exposure to the chemical. However, ensuring uniform and firm contact between the solid sample and the ATR crystal is critical for a high-quality, reproducible spectrum.[6]
Potassium Bromide (KBr) Pellet Method
A traditional and widely used transmission technique, the KBr pellet method involves intimately mixing a small amount of the solid sample (typically 1-2 mg) with about 100-200 mg of spectroscopy-grade potassium bromide powder.[9][10] The mixture is finely ground and then compressed under high pressure (8-10 metric tons) in a die to form a thin, transparent pellet.[11][12]
-
Expert Insight: This method can produce exceptionally high-quality, high-resolution spectra when performed correctly. However, it is susceptible to several artifacts. KBr is highly hygroscopic, and any absorbed moisture will lead to broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure key sample features.[11] The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering. Furthermore, the high pressure applied can sometimes induce polymorphic changes in crystalline samples or cause ion exchange with halide salts.
Nujol Mull
In this technique, the solid sample is ground to a fine powder and then mixed with a few drops of a mulling agent, typically mineral oil (Nujol), to form a thick paste or "mull".[13][14] This paste is then spread thinly between two IR-transparent salt plates (e.g., KBr or NaCl).[13]
-
Expert Insight: The primary advantage of the Nujol mull is its utility for samples that are sensitive to pressure or may react with KBr. However, the Nujol itself has strong C-H stretching and bending absorptions (around 2850-2960 cm⁻¹, 1460 cm⁻¹, and 1375 cm⁻¹) that will be present in the spectrum and can mask underlying signals from the analyte.[14][15] To obtain a full spectrum, a second mull may need to be prepared using a complementary agent like Fluorolube, which is a fluorinated hydrocarbon, for regions where Nujol absorbs.[16]
Experimental Protocol: Recommended Workflow for this compound via ATR-FTIR
This protocol describes a self-validating system for acquiring a reliable FTIR spectrum.
Objective: To obtain a high-quality FTIR spectrum of solid this compound for functional group identification.
Selected Method: Attenuated Total Reflectance (ATR) for its speed, reproducibility, and minimal sample preparation.[5]
Materials:
-
FTIR Spectrometer equipped with a Diamond ATR accessory
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrumental and environmental (atmospheric water vapor and CO₂) response, which will be automatically subtracted from the sample spectrum.[17] A typical background scan consists of 16 to 32 co-added scans for a good signal-to-noise ratio.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Apply Pressure: Lower the ATR press and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. This step is crucial for achieving a strong, well-defined spectrum, as the evanescent wave only penetrates a few microns into the sample.[6]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background measurement. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Analysis: Decoding the Functional Groups of this compound
The FTIR spectrum is typically analyzed from higher to lower wavenumbers (left to right).[18] The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[19]
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic (Quinoline Ring) |
| 1550 - 1475 | Asymmetric N-O Stretching | Aromatic Nitro (Ar-NO₂) |
| 1360 - 1290 | Symmetric N-O Stretching | Aromatic Nitro (Ar-NO₂) |
| 1620 - 1400 | C=C and C=N Ring Stretching | Quinoline Aromatic System |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic (Substitution Pattern) |
| 690 - 515 | C-Br Stretching | Aryl Bromide |
Detailed Interpretation
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon atom is part of an aromatic ring (sp² hybridized).[20] Their presence confirms the aromatic nature of the quinoline core.
-
Nitro Group (Ar-NO₂) Vibrations (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The nitro group provides two of the most intense and diagnostically useful peaks in the spectrum. These arise from the asymmetric and symmetric stretching of the two N-O bonds.[21][22][23] For aromatic nitro compounds, the asymmetric stretch appears at a higher frequency (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[21] The presence of two strong bands in these regions is a definitive indicator of the -NO₂ group.
-
Quinoline Ring Stretching (1620 - 1400 cm⁻¹): This region contains a series of medium to strong absorptions corresponding to the complex stretching vibrations of the C=C and C=N bonds within the fused aromatic rings of the quinoline skeleton.[20][24]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information but is often complex.
-
C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): These bands are highly characteristic of the substitution pattern on the aromatic ring.[20] The specific positions and intensities of these peaks can help confirm the positions of the bromo and nitro substituents.
-
C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the low-frequency end of the fingerprint region.[20] While this peak might sometimes be of lower intensity, its presence in this specific window confirms the bromo-substituent.
-
Comparative Analysis: The Influence of Substituents
To fully appreciate the FTIR spectrum of this compound, it is instructive to compare it with structurally related molecules.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 6-Nitroquinoline | Ar-NO₂: ~1540, ~1350Aromatic: C-H, C=C, C=N stretchesC-Br Stretch: Absent |
| This compound | Ar-NO₂: ~1540, ~1350Aromatic: C-H, C=C, C=N stretchesC-Br Stretch: ~690-515 |
| 2-Chloro-6-nitroquinoline | Ar-NO₂: ~1540, ~1350Aromatic: C-H, C=C, C=N stretchesC-Cl Stretch: ~850-550 |
-
Comparison with 6-Nitroquinoline: The primary difference in the spectrum of this compound compared to 6-nitroquinoline would be the appearance of the C-Br stretching band in the low-wavenumber region (690-515 cm⁻¹). The substitution pattern on the aromatic ring would also change, leading to shifts in the C-H out-of-plane bending vibrations.
-
Comparison with 2-Chloro-6-nitroquinoline: When comparing the bromo- derivative to its chloro- analog, the most significant spectral change is the position of the carbon-halogen stretch. The C-Cl bond is stronger and involves a lighter atom than the C-Br bond, causing its stretching frequency to appear at a higher wavenumber (typically 850-550 cm⁻¹).[20][25] This clear distinction allows FTIR to be used to differentiate between halogenated analogs of a parent compound.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. Through a systematic analysis, the key functional groups—the aromatic quinoline system, the nitro group, and the carbon-bromine bond—can be confidently identified by their characteristic vibrational frequencies. The modern ATR technique provides a rapid and reliable method for analysis, minimizing sample preparation and maximizing reproducibility. By comparing the spectrum to related compounds, the specific contributions of each functional group can be isolated, providing a deeper understanding of the molecule's structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize FTIR in their synthetic and analytical workflows.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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Principles of ATR. (n.d.). Pike Technologies. Retrieved from [Link]
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What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
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Nujol. (n.d.). In Wikipedia. Retrieved from [Link]
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Attenuated Total Reflectance (ATR-FTIR) Analysis. (2026, January 13). Covalent Metrology. Retrieved from [Link]
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Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]
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How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025, August 1). YouTube. Retrieved from [Link]
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How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved from [Link]
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FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]
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4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
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FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]
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IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]
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FT-IR Microscopy: Sampling by Transmission. (2024, August 21). Spectroscopy Online. Retrieved from [Link]
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FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-nitroquinoline
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-6-nitroquinoline. The protocols herein are synthesized from established safety standards for structurally related hazardous compounds, including halogenated nitroaromatics and quinoline derivatives. Given the limited specific toxicological data for this compound itself, a cautious and multi-layered approach to personal protection is mandatory.
Understanding the Hazard: A Profile of this compound
To establish a robust personal protective equipment (PPE) plan, we must first understand the anticipated hazards. Based on data from analogous structures, this compound should be handled as a substance with the potential for significant health effects.
-
Acute Toxicity: Structurally similar bromo-nitro compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Irritation: Quinoline and its derivatives are known to cause skin, eye, and respiratory irritation.[2][4][5][6] Direct contact can lead to irritation, and vapors may irritate the nose and throat.[6]
-
Systemic Effects & Carcinogenicity: Quinoline itself is classified as a potential carcinogen.[7] While data for this specific derivative is unavailable, the parent structure's classification necessitates handling it with high caution to minimize long-term exposure risks.
-
Halogenated Nitroaromatic Hazards: This class of compounds requires careful handling due to potential reactivity and toxicity. Disposal must be managed as halogenated organic waste.[8]
This profile dictates that our safety protocols must prevent dermal, ocular, and respiratory exposure at all times.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is critical to situate it within the established hierarchy of laboratory safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.[10] Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. The following sections detail the mandatory PPE requirements.
Mandatory PPE for Handling this compound
A multi-layered PPE approach is required. The following table summarizes the minimum required equipment for various laboratory operations.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles | Flame-Resistant Lab Coat | Work within a Chemical Fume Hood |
| Preparing Solutions / Transfers | Double Nitrile Gloves | Safety Goggles & Face Shield | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood |
| Running Reactions / Workup | Double Nitrile Gloves | Safety Goggles & Face Shield | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves (or thicker, chemical-specific gloves) | Safety Goggles & Face Shield | Chemical-Resistant Suit/Apron | NIOSH-approved Respirator (if outside fume hood or for large spills) |
Detailed PPE Specifications
-
Hand Protection: Double-gloving with nitrile gloves is the standard recommendation.[9] The outer glove should be removed and replaced immediately upon known or suspected contact with the chemical. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 standards are required at all times.[11] When there is any risk of splashing, such as during solution transfers or reaction workups, a full-face shield must be worn over the safety goggles.[9][12]
-
Body Protection: A flame-resistant laboratory coat, kept fully fastened, is mandatory.[11] For procedures involving larger volumes or a heightened splash risk, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: All routine work must be performed in a chemical fume hood.[9] In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[1]
Operational and Disposal Plans
Adherence to strict procedural steps is as crucial as wearing the correct PPE.
Step-by-Step PPE Protocol
-
Donning Sequence:
-
Put on the laboratory coat and apron.
-
Wash hands thoroughly.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves.
-
Put on safety goggles.
-
Put on the face shield (if required).
-
-
Handling Protocol:
-
Designate a specific area within the fume hood for the experiment.
-
Weigh the solid this compound in a tared container inside the fume hood to contain dust.[9]
-
When transferring, keep the sash of the fume hood at the lowest possible height.
-
-
Doffing Sequence (Contamination Removal):
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface.
-
Remove the face shield and apron.
-
Remove the laboratory coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[13]
-
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[8] Do not discharge to sewer systems.[14]
-
Decontamination: Rinse any contaminated, non-disposable glassware or equipment with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. The rinsate must be collected as hazardous liquid waste.
Visual Workflow for PPE Selection
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for this compound.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
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- Safety Data Sheet for 2-Bromonitrobenzene. Thermo Fisher Scientific.
- 3-bromo-6-nitroquinoline Safety D
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- Safety Data Sheet for 6-Bromo-2-methylquinoline. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
